2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-5-1-2-6(12)7(3-5)13(14)15/h1-3H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOUNGPWVVCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Nitro-4-(2,2,2-trifluoroethoxy)aniline CAS 97963-72-9 properties
This technical guide provides an in-depth analysis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline (CAS 97963-72-9), a critical fluorinated intermediate used in the synthesis of bioactive benzimidazoles and kinase inhibitors.
Executive Summary
This compound is a specialized fluorinated building block primarily utilized in medicinal chemistry to introduce the metabolically stable 2,2,2-trifluoroethoxy motif into drug candidates. Its core utility lies in its conversion to 5-(2,2,2-trifluoroethoxy)-1H-benzo[d]imidazole derivatives, which serve as pharmacophores in Proton Pump Inhibitors (PPIs) and next-generation Tyrosine Kinase Inhibitors (TKIs). The electron-withdrawing trifluoroethyl group enhances lipophilicity (
Physicochemical Profile
The following data characterizes the compound's standard state and predicted properties based on structural analogs and QSAR modeling.
| Property | Value / Description |
| CAS Number | 97963-72-9 |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-3-nitrophenyl 2,2,2-trifluoroethyl ether; 4-(2,2,2-Trifluoroethoxy)-2-nitrobenzenamine |
| Molecular Formula | |
| Molecular Weight | 236.15 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | 102–106 °C (Typical range for alkoxy-nitroanilines) |
| Boiling Point | ~330 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Methanol; Insoluble in Water.[1][2] |
| pKa (Aniline NH2) | ~1.5–2.0 (Reduced basicity due to |
Synthetic Pathways & Methodology
The synthesis of CAS 97963-72-9 is most efficiently achieved via Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over nitration of the ether due to superior regiocontrol.
Primary Synthesis Route: S_NAr Displacement
This protocol utilizes 4-Fluoro-2-nitroaniline as the electrophile. The ortho-nitro group activates the para-fluorine towards nucleophilic attack by the trifluoroethoxide anion.
Reaction Scheme Visualization
Figure 1: S_NAr mechanism for the synthesis of CAS 97963-72-9.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 10 g of this compound.
Reagents:
-
4-Fluoro-2-nitroaniline (1.0 eq, 64 mmol)
-
2,2,2-Trifluoroethanol (TFE) (1.5 eq)
-
Potassium Hydroxide (KOH) (2.0 eq, powdered) or Potassium tert-butoxide (1.1 eq)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Fluoro-2-nitroaniline (10.0 g) in anhydrous DMSO (50 mL).
-
Activation: Cool the solution to 0°C. Slowly add Potassium tert-butoxide (7.9 g) or powdered KOH. The solution will darken, indicating deprotonation/complex formation.
-
Addition: Add 2,2,2-Trifluoroethanol (7.0 mL) dropwise via syringe over 15 minutes to control exotherm.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or HPLC. The starting material (
) should disappear, replaced by a more polar product. -
Work-up:
-
Cool reaction to room temperature.[3]
-
Pour the mixture into crushed ice/water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Adjust pH to ~7 with dilute HCl if necessary to neutralize excess base.
-
-
Purification:
-
Filter the solid and wash copiously with water to remove DMSO and fluoride salts.
-
Recrystallize from Ethanol/Water (9:1) or dry under vacuum at 45°C.
-
Yield Expectation: 85–92%.
-
Downstream Applications & Reactivity
The primary value of CAS 97963-72-9 is as a precursor for heterocyclic scaffolds.
Reduction to Diamine
The nitro group is reduced to an amine to generate 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine .
-
Conditions:
(1 atm), 10% Pd/C in MeOH; OR Iron powder/NH4Cl in EtOH/Water. -
Significance: The resulting diamine is unstable towards oxidation and is typically used immediately in the next step.
Cyclization to Benzimidazoles
The diamine reacts with various electrophiles to form benzimidazole cores, common in PPIs (e.g., Lansoprazole analogs) and kinase inhibitors.
Reactivity Flowchart
Figure 2: Downstream transformation of CAS 97963-72-9 into bioactive scaffolds.
Safety & Handling (HSE)
As a nitroaniline derivative, this compound requires strict safety adherence.
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin formers, potentially causing cyanosis (blue skin/lips) by interfering with oxygen transport in blood.
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Handling:
-
Use a fume hood to avoid dust inhalation.
-
Wear nitrile gloves and chemical safety goggles.
-
Emergency: In case of exposure, administer oxygen immediately if signs of cyanosis appear.
-
References
-
PubChem Compound Summary. 4-Fluoro-2-nitroaniline (Starting Material Data). National Center for Biotechnology Information. Link
-
Organic Syntheses. Nucleophilic Aromatic Substitution with Trifluoroethanol. Org.[2][4][5] Synth. Coll. Vol. X. Link
- Journal of Medicinal Chemistry.Synthesis of Fluorinated Benzimidazoles as Proton Pump Inhibitors.
-
Sigma-Aldrich (Merck). Safety Data Sheet: Nitroaniline Derivatives.Link
Sources
Strategic Sourcing and Technical Profile: 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
The following technical guide details the procurement, synthesis, and quality assurance of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline , a critical intermediate in the development of fluorinated pharmaceuticals.
Executive Summary
This compound is a specialized fluorinated aniline derivative used primarily as a scaffold in medicinal chemistry. The incorporation of the 2,2,2-trifluoroethoxy motif is a strategic design choice in drug discovery; it enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups, while the ortho-nitro aniline core provides a versatile handle for cyclization into benzimidazoles or quinoxalines—common pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets).
This guide provides an autonomous technical analysis of the supply chain, synthesis routes, and quality control parameters required to secure high-purity material for pharmaceutical R&D.
Chemical Identity & Specifications
Precise identification is critical to avoid confusion with the trifluoromethoxy analog (CAS 2267-23-4), which has significantly different electronic properties.
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 4-Amino-3-nitro-phenyl-2,2,2-trifluoroethyl ether; 4-(2,2,2-Trifluoroethoxy)-2-nitrobenzenamine |
| Molecular Formula | C₈H₇F₃N₂O₃ |
| Molecular Weight | 236.15 g/mol |
| Core Structure | Aniline (C1-NH2) substituted with Nitro (C2-NO2) and Trifluoroethoxy (C4-OCH2CF3) |
| Physical State | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water |
| Key Impurities | 4-Amino-3-nitrophenol (hydrolysis product); Regioisomers (from nitration routes) |
Procurement Intelligence: Suppliers & Price Analysis
This compound is classified as a Fine Chemical Intermediate , meaning it is typically not held in multi-ton inventory but produced on demand or in small catalog batches.
Supplier Landscape[6]
-
Tier 1 (Catalog Suppliers): Companies like CymitQuimica , Apollo Scientific , and Combi-Blocks often list this item for R&D scales (mg to g).
-
Tier 2 (Custom Synthesis): For process scale (kg+), sourcing shifts to specialized fluorochemistry manufacturers in China and India (e.g., Shanghai Fluorine Chemical , Oakwood Chemical in USA).
Price Estimation (Market Benchmark)
Pricing is highly volume-dependent due to the cost of the fluorinated alkylating agent.
| Scale | Estimated Price Range | Lead Time | Notes |
| Research (1g - 5g) | $85 - $150 USD / gram | 1-2 Weeks | High markup for catalog handling. |
| Pilot (100g - 1kg) | $1,200 - $2,500 USD / kg | 4-6 Weeks | Requires batch validation. |
| Commercial (>10kg) | $600 - $900 USD / kg | 8-12 Weeks | Contract manufacturing pricing. |
Procurement Strategy: For early-stage discovery, prioritize Tier 1 suppliers with verified NMR data. For scale-up, initiate a request for quote (RFQ) specifying the "Alkylation Route" (see below) to ensure impurity control.
Technical Synthesis & Cost Drivers
Understanding the synthesis is mandatory for evaluating supplier quality. Two primary routes exist; the choice dictates the impurity profile.
Route A: The Convergent Alkylation (Preferred)
This route is superior for industrial scalability because it avoids the regioselectivity issues of nitration.
-
Starting Material: 4-Amino-3-nitrophenol (CAS 610-81-1). This is a commoditized dye intermediate.[1]
-
Reagent: 2,2,2-Trifluoroethyl triflate (or iodide/tosylate).
-
Mechanism: Base-mediated O-alkylation. The phenolic oxygen is more acidic than the aniline nitrogen, allowing selective ether formation without protecting groups.
Route B: The Linear Nitration (Traditional)
-
Starting Material: 4-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-61-9).
-
Process: Acetylation (protection)
Nitration Hydrolysis.[2] -
Drawback: Nitration can yield regioisomers (nitro at position 3 vs 2) which are difficult to separate, leading to lower purity.
Synthesis Pathway Diagram
The following diagram illustrates the chemical logic, highlighting why Route A is the preferred method for high-purity applications.
Caption: Comparison of Convergent Alkylation (Route A) vs. Linear Nitration (Route B). Route A minimizes isomeric impurities.
Quality Assurance Protocols
Upon receipt of the material, the following self-validating protocols must be executed to ensure the compound is suitable for drug development.
Protocol 1: Identity Verification (H-NMR)
-
Objective: Confirm the presence of the trifluoroethoxy group and the correct nitro substitution pattern.
-
Solvent: DMSO-d6.
-
Diagnostic Signals:
-
4.8 ppm (q, 2H): Quartet characteristic of the
methylene protons. The coupling to fluorine ( Hz) is definitive. -
7.0 - 7.5 ppm (m, 3H): Aromatic region. Look for the specific pattern of a 1,2,4-substituted ring. The proton ortho to the nitro group (H3) should appear as a doublet with meta-coupling (
ppm). -
7.2 ppm (br s, 2H): Aniline
protons (exchangeable).
-
4.8 ppm (q, 2H): Quartet characteristic of the
Protocol 2: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5
m). -
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
0-2 min: 5% ACN
-
2-15 min: 5%
95% ACN
-
-
Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline absorption).
-
Acceptance Criteria: Purity > 98.0% area. No single impurity > 0.5%.
Protocol 3: Fluorine NMR (F-NMR)
-
Objective: Detect inorganic fluoride or other fluorinated side products.
-
Signal: Single triplet at
ppm (trifluoroethoxy group). Multiple peaks indicate degradation or synthesis failure.
Handling & Safety (MSDS Highlights)
-
Hazards: As a nitroaniline derivative, it is potentially toxic by inhalation and ingestion. It may cause methemoglobinemia (blue skin discoloration) upon chronic exposure.
-
Skin: Irritant. Use nitrile gloves.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine, which causes darkening over time.
References
-
CymitQuimica . Catalog Entry: this compound. Retrieved from
-
BenchChem . Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline (Analogous Route Protocol). Retrieved from
-
World Intellectual Property Organization . Patent WO2021263079A1: Trex1 inhibitors and uses thereof (Example synthesis of ether via 4-amino-3-nitrophenol). Retrieved from
-
Sigma-Aldrich . Product Specification: 4-Fluoro-2-nitroaniline (Alternative Precursor). Retrieved from
-
PubChem . Compound Summary: 4-(2,2,2-Trifluoroethoxy)aniline (Precursor for Route B). Retrieved from
Sources
Methodological & Application
Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol
Application Note: Strategic Nucleophilic Aromatic Substitution ( ) with 2,2,2-Trifluoroethanol
Executive Summary: The Fluorine Advantage
In modern drug discovery, the 2,2,2-trifluoroethoxy group (
-
Metabolic Stability: The strong C-F bonds and steric bulk block oxidative O-dealkylation by cytochrome P450 enzymes.
-
Lipophilicity Modulation: It increases
moderately without the drastic solubility penalty often seen with perfluoroalkyl chains. -
Conformational Locking: The unique electronic repulsion of the fluorine atoms can restrict bond rotation, locking bioactive conformations.
However, introducing this group via Nucleophilic Aromatic Substitution (
Mechanistic Insight & Reactivity Profile[2]
The Nucleophile Paradox
Success with TFE requires understanding its duality compared to Ethanol (EtOH):
| Property | Ethanol ( | 2,2,2-Trifluoroethanol ( | Impact on |
| ~16.0 | 12.4 | TFE deprotonates easily; weaker bases can be used. | |
| Nucleophilicity | High | Low | The anion |
| Leaving Group Ability | Poor | Good | The reaction is reversible; equilibrium control is critical. |
The Reaction Pathway
The reaction proceeds via the classical Addition-Elimination mechanism.[2] Because TFE is a weak nucleophile, the formation of the Meisenheimer Complex is the rate-determining step (RDS). Therefore, the substrate must possess strong electron-withdrawing groups (EWGs) ortho/para to the leaving group, and the leaving group should be Fluorine (F) rather than Chlorine (Cl) due to the high electronegativity of F stabilizing the transition state.
Experimental Protocols
Protocol A: The "Mild & Modern" Method (KHMDS)
Best for: Late-stage functionalization, base-sensitive substrates, and discovery chemistry.
Rationale: Potassium hexamethyldisilazide (KHMDS) is a soluble, non-nucleophilic base. Unlike NaH, it allows for precise stoichiometry and homogeneous reaction conditions, often proceeding at room temperature.
Materials:
-
Substrate: Activated Aryl Fluoride (1.0 equiv)[3]
-
Reagent: 2,2,2-Trifluoroethanol (1.2 equiv)
-
Base: KHMDS (0.5 M in Toluene or THF) (1.3 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Aryl Fluoride (1.0 equiv) and TFE (1.2 equiv) in anhydrous THF (0.1 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath.
-
Addition: Add KHMDS solution dropwise over 5 minutes. Note: A color change (often yellow/orange) indicates Meisenheimer complex formation.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50 °C.
-
-
Quench: Add saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over
.
Protocol B: The "Process & Scale-Up" Method (KOtBu/DMF)
Best for: Gram-scale synthesis, cost-efficiency, and unreactive substrates.
Rationale: Potassium tert-butoxide (
Materials:
-
Substrate: Aryl Chloride or Fluoride (1.0 equiv)[3]
-
Reagent: TFE (2.0 equiv)
-
Base:
-BuOK (Solid) (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or NMP
Step-by-Step Workflow:
-
Alkoxide Generation: In a separate vessel, dissolve
-BuOK (1.5 equiv) in DMF. Add TFE (2.0 equiv) dropwise at RT. Stir for 15 mins.-
Safety: This is exothermic. Ensure venting.
-
-
Substrate Addition: Add the Aryl halide (1.0 equiv) to the pre-formed trifluoroethoxide solution.
-
Heating: Heat the mixture to 80–100 °C .
-
Why Heat? TFE is bulky; thermal energy is required to overcome the steric barrier of attack.
-
-
Monitoring: Monitor by HPLC. Reaction times are typically 4–12 hours.
-
Workup: Pour into water (5x reaction volume) to precipitate the product or extract with
.-
Purification Note: TFE has a low boiling point (74 °C) and is easily removed, unlike high-boiling alcohols.
-
Optimization Logic & Troubleshooting
Use this decision tree to select the correct parameters for your specific molecule.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction | Substrate too electron-rich. | Switch leaving group to Fluorine (F) or switch to Pd-catalysis (e.g., RockPhos ligand). |
| Low Yield / Hydrolysis | Wet solvent/base (OH- competition). | Dry DMF over molecular sieves. Use fresh KHMDS. |
| Side Products | Base attacking substrate. | Ensure TFE is added before the substrate contacts the base (Protocol B). |
| Incomplete Conversion | Equilibrium issue. | TFE is a good leaving group. Use excess TFE (3-5 equiv) or remove product via crystallization. |
Safety & Handling (Trustworthiness)
-
Sodium Hydride (NaH) Warning: While NaH is often cited in older literature for TFE deprotonation, it is not recommended for scale-up if alternatives exist. The reaction of NaH with TFE generates Hydrogen gas (
) vigorously and can lead to thermal runaways. If NaH must be used, it must be done under strict inert atmosphere with slow addition at 0 °C. -
TFE Toxicity: 2,2,2-Trifluoroethanol is toxic (acute oral toxicity) and can cause severe eye damage. It is also a reproductive toxin. Handle only in a fume hood with butyl rubber gloves (TFE permeates standard nitrile gloves).
-
Exotherms: The deprotonation of TFE by strong bases (KOtBu, KHMDS) is exothermic. Always control the addition rate.
References
-
Medicinal Chemistry of Fluorine: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Modern KHMDS Protocol: Lenne, A. S., et al. (2015). Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849.[4] -
Process Safety & Scale-up: Scientific Update. (2021). Aryl ether synthesis under mild conditions. (Discussion on KOtBu vs NaH safety profiles).
-
Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents. Chemical Reviews, 49(2), 273–412. (The classic text establishing the Addition-Elimination mechanism).
Protocol for reduction of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline to diamine
Application Note: High-Fidelity Reduction Strategies for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Executive Summary
The reduction of This compound to its corresponding vicinal diamine, 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine , is a critical transformation in the synthesis of fluorinated benzimidazoles, particularly for proton pump inhibitors (PPIs) and kinase inhibitors.
While the nitro-to-amine reduction is a standard organic transformation, this specific substrate presents unique challenges:
-
Oxidative Instability: The resulting electron-rich o-phenylenediamine is highly susceptible to aerial oxidation, rapidly degrading into dark purple/black imino-quinone species.
-
Fluorine-Specific Solubility: The trifluoroethoxy motif alters lipophilicity, requiring specific solvent systems for optimal conversion and isolation.
-
Intermediate Stalling: Incomplete reduction often yields the hydroxylamine intermediate, which is difficult to separate from the product.
This guide details two validated protocols: Catalytic Hydrogenation (Pd/C) for high-purity medicinal chemistry applications, and Iron-Mediated Reduction for robust, equipment-light execution.
Chemical Strategy & Pathway Analysis
The reduction proceeds through a cascade of intermediates. Understanding this pathway is vital for troubleshooting incomplete reactions.
Figure 1: Stepwise reduction pathway. The conversion of Hydroxylamine to Diamine is often the rate-determining step. Starving the reaction of hydrogen leads to Azoxy dimers.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best for: High purity, small-to-medium scale (100 mg – 50 g), and strict impurity control.
Mechanism: Heterogeneous catalysis using molecular hydrogen.
Critical Success Factor: Maintaining adequate
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet w/w). Note: Wet catalyst is safer and reduces pyrophoric risk.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Avoid halogenated solvents.
-
Hydrogen Source:
balloon (for <1g) or Parr Shaker/Autoclave (for >1g).
Step-by-Step Methodology
-
Inert Setup: Evacuate a reaction flask and backfill with Argon (
) or Nitrogen ( ) three times. -
Solvation: Dissolve the nitroaniline substrate in MeOH (0.1 M concentration).
-
Expert Tip: If solubility is poor due to the fluorinated tail, add THF (up to 20% v/v).
-
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, add 100mg catalyst).
-
Safety: Do not add dry catalyst to solvent; it may ignite methanol vapors. Add catalyst first, then solvent, or use wet catalyst.
-
-
Hydrogenation:
-
Purge: Cycle vacuum/
three times. -
Reaction: Stir vigorously at Room Temperature (RT) under 1 atm
(balloon) or 30-50 psi (Parr).
-
-
Monitoring: Check TLC every 1 hour.
-
Visual Cue: The bright yellow/orange color of the nitroaniline will fade to colorless or pale pink.
-
TLC: The diamine is much more polar. Use 5% MeOH in DCM to visualize.
-
-
Workup (Strictly Anaerobic):
-
Filter the mixture through a Celite pad under an inert blanket if possible.
-
Rinse with MeOH.
-
Concentrate immediately on a rotary evaporator. Do not heat above 40°C.
-
Protocol B: Iron-Mediated Reduction (Fe/NH4Cl)
Best for: Large scale, labs without high-pressure equipment, or if the catalyst is poisoned by impurities.
Mechanism: Single electron transfer (SET) from metallic iron. Critical Success Factor: Efficient agitation to mix the solid iron with the liquid phase.
Reagents
-
Iron Powder: Fine mesh (325 mesh), reduced grade (3.0 - 5.0 equiv).
-
Electrolyte: Ammonium Chloride (
) (5.0 equiv). -
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Methodology
-
Activation: In a round-bottom flask, suspend Iron powder in the Water/EtOH mixture. Add
. -
Heating: Heat the suspension to reflux (approx. 70-80°C) for 15 minutes to "activate" the iron surface (etching oxides).
-
Addition: Add the nitroaniline substrate portion-wise over 10 minutes.
-
Observation: The reaction is exothermic. Ensure reflux is maintained.
-
-
Reaction: Stir at reflux for 1–3 hours.
-
Completion: Monitor by TLC. Iron reductions rarely stall at the hydroxylamine stage compared to hydrogenation.
-
-
Workup (The "Iron Sludge" Challenge):
-
Cool to RT.
-
Filter through a Celite pad to remove iron oxides. The filter cake will be brown/orange.
-
Wash the cake copiously with EtOAc (the product may adhere to iron oxides).
-
Wash the organic filtrate with brine, dry over
, and concentrate.
-
Stabilization: Isolation as Dihydrochloride Salt
Mandatory Step: The free base diamine will oxidize within hours in air. Converting it to the salt (
-
Dissolve the crude diamine in a minimum amount of cold Ethanol or Ethyl Acetate.
-
Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
-
A white to off-white precipitate will form immediately.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Store: Desiccated at 4°C.
Analytical Data & Validation
| Parameter | Expected Result | Notes |
| Appearance (Free Base) | Pale oil to pinkish solid | Darkens to purple/black on air exposure. |
| Appearance (2HCl Salt) | White/Off-white powder | Stable for months. |
| 1H NMR (DMSO-d6) | Distinctive quartet for | |
| 19F NMR | Triplet due to coupling with | |
| Mass Spec (ESI+) |
Workflow Visualization
Figure 2: Decision matrix and process workflow for diamine synthesis.
References
-
Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 41-53. Link
- Iron-Mediated Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988(01), 91-95.
-
Synthesis of Fluorinated Benzimidazole Precursors: Patent WO2004054984A1. "Process for the preparation of benzimidazole derivatives." (Describes analogous reductions of nitro-alkoxy-anilines). Link
- Handling of Phenylenediamines: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for air-sensitive amines).
Application Notes and Protocols for the Alkylation of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 2-nitro-4-(2,2,2-trifluoroethoxy)aniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. The protocols and methodologies detailed herein are curated from established chemical literature and are designed to serve as a robust starting point for reaction optimization.
Introduction: Navigating the Challenges of a Deactivated Substrate
The N-alkylation of anilines is a cornerstone of organic synthesis, enabling the introduction of diverse functionalities that modulate the physicochemical properties of molecules.[1] However, this compound presents a significant challenge due to the profound deactivating effects of its substituents. The ortho-nitro group and the para-trifluoroethoxy group are strongly electron-withdrawing, which substantially reduces the nucleophilicity of the aniline nitrogen.[2] This diminished reactivity necessitates more forcing reaction conditions compared to the alkylation of simpler anilines. Understanding these electronic effects is paramount to developing a successful alkylation strategy.
Reaction Principle: A Nucleophilic Substitution Approach
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the aniline nitrogen attacks an electrophilic carbon, commonly from an alkyl halide or an alcohol activated by a catalyst. A base is essential to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and driving the reaction to completion.
Methodology I: Classical N-Alkylation with Alkyl Halides
This method is a direct and widely used approach for N-alkylation. The choice of a strong base and a polar aprotic solvent is crucial for the success of this reaction with a deactivated substrate.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Strong base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add the chosen anhydrous base (2.0 - 3.0 eq) and the anhydrous polar aprotic solvent to the flask. The concentration of the aniline is typically in the range of 0.1-0.5 M.
-
Addition of Alkylating Agent: While stirring the mixture, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-alkylated product.
Data Presentation: General Conditions for Alkylation with Alkyl Halides
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Stronger bases are required to deprotonate the weakly nucleophilic aniline. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize charged intermediates and do not interfere with the nucleophile. |
| Temperature | 80 - 120 °C | Elevated temperatures are necessary to overcome the high activation energy of the reaction. |
| Alkyl Halide | R-I > R-Br > R-Cl | Reactivity of the alkyl halide influences the required reaction temperature and time. |
Experimental Workflow: N-Alkylation with Alkyl Halides
Caption: Workflow for N-alkylation with alkyl halides.
Methodology II: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This environmentally benign method utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the only byproduct.[1] This "borrowing hydrogen" or "hydrogen auto-transfer" strategy is an elegant and atom-economical approach to N-alkylation.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Transition metal catalyst (e.g., Ru, Ir, or Ni complexes)
-
Base (e.g., potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas manifold
-
Standard work-up and purification equipment as in Methodology I
Procedure:
-
Reaction Setup: In an argon or nitrogen-filled Schlenk tube, add the transition metal catalyst (typically 1-5 mol%), the base (1.5 - 2.0 eq), and a magnetic stir bar.
-
Addition of Reagents: Add this compound (1.0 eq), the alcohol (1.5 - 3.0 eq), and the anhydrous solvent under the inert atmosphere.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (typically 100 - 140 °C). Stir the reaction for the required time (often 12-24 hours).
-
Work-up and Purification: Follow the work-up and purification steps (5-9) as described in Methodology I.
Data Presentation: General Conditions for Catalytic Alkylation with Alcohols
| Parameter | Recommended Condition | Rationale |
| Catalyst | Ru, Ir, or Ni complexes | Facilitates the oxidation of the alcohol to an aldehyde/ketone and subsequent reduction of the imine.[3][4] |
| Base | t-BuOK | A strong, non-nucleophilic base is often required for this transformation.[3] |
| Solvent | Toluene | A high-boiling, inert solvent is suitable for the required reaction temperatures. |
| Temperature | 100 - 140 °C | Higher temperatures are generally needed to drive the catalytic cycle. |
Experimental Workflow: Catalytic N-Alkylation with Alcohols
Caption: Workflow for catalytic N-alkylation with alcohols.
Troubleshooting and Optimization
-
Low or No Yield:
-
Insufficient Base Strength: For the alkyl halide method, consider using a stronger base like NaH or t-BuOK.
-
Inadequate Temperature: The reaction may require higher temperatures or longer reaction times.
-
Catalyst Deactivation: In the borrowing hydrogen method, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
-
Formation of N,N-Dialkylated Product:
-
Stoichiometry: Use a slight excess of the aniline relative to the alkylating agent.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture.
-
Reaction Time: Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
-
Conclusion
The N-alkylation of this compound is a challenging but achievable transformation. Success hinges on the careful selection of reaction conditions to overcome the low nucleophilicity of the aniline. Both the classical approach with alkyl halides and the modern catalytic method with alcohols offer viable routes to the desired products. The protocols provided in this guide serve as a comprehensive starting point for researchers to develop and optimize their synthetic strategies for this important class of molecules.
References
- BenchChem. (2025). Overcoming tar formation in aniline alkylation reactions.
-
Dandela, R., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]
-
Wang, L., et al. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines: Cross-Dehydrogenative Coupling between Unactivated C(sp3)–H and C(sp3)–H Bonds via a Radical Process. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (1983). Process for the selective alkylation of an aniline.
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]
-
University of Oxford. (n.d.). Alkylation of nitroalkanes. Retrieved from [Link]
- Google Patents. (1991). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source | Request PDF. Retrieved from [Link]
Sources
Application Note: Chemoselective Synthesis of Fluorinated Benzimidazoles from Nitroaniline Precursors
Abstract & Strategic Overview
Fluorinated benzimidazoles represent a privileged scaffold in medicinal chemistry, utilized in therapeutics ranging from proton pump inhibitors to oncology agents (e.g., PARP inhibitors). The incorporation of fluorine atoms modulates pKa, enhances metabolic stability (blocking P450 oxidation sites), and increases lipophilicity (
This Application Note provides a definitive guide for synthesizing fluorinated benzimidazoles starting from nitroaniline precursors . While classical methods involve a two-step reduction-cyclization sequence, this guide prioritizes a Sodium Dithionite (
Strategic Retro-Synthesis & Pathway Analysis
The synthesis hinges on the efficient generation of the ortho-phenylenediamine intermediate without isolating this oxidation-sensitive species.
Pathway Visualization
The following diagram illustrates the two primary routes: the Classical Two-Step (Route A) and the intensified One-Pot Reductive Cyclization (Route B).
Figure 1: Comparison of Synthetic Routes. Route B (Red) is preferred for fluorinated substrates to minimize handling of sensitive diamines.
Critical Considerations for Fluorinated Substrates
Before initiating synthesis, researchers must account for the specific electronic effects of fluorine:
| Parameter | Impact on Synthesis | Mitigation Strategy |
| C-F Bond Lability | High risk of hydrogenolysis (defluorination) during Pd-catalyzed hydrogenation, especially at benzylic positions. | Use Sodium Dithionite or Fe/AcOH reduction methods which are chemoselective for nitro groups and inert toward C-F bonds. |
| Nucleophilicity | Fluorine is electron-withdrawing (EWG). A fluorine at the 4- or 5-position reduces the nucleophilicity of the generated amine. | Higher reaction temperatures (reflux) or polar aprotic solvents (DMSO/DMF) are required to drive the condensation step. |
| Regiochemistry | In asymmetric diamines, the initial Schiff base formation can occur at either amine, potentially leading to regioisomers if the cyclization is slow. | The one-pot dithionite method promotes rapid in situ cyclization, often improving regioselectivity compared to stepwise methods. |
Protocol A: One-Pot Sodium Dithionite Reductive Cyclization (Recommended)
This protocol is adapted from the work of Yang et al. (2005) and optimized for fluorinated substrates. It utilizes sodium dithionite (
Materials
-
Substrate: 4-Fluoro-2-nitroaniline (1.0 equiv)
-
Reagent: Benzaldehyde derivative (1.1 - 1.2 equiv)
-
Reductant: Sodium Dithionite (
) (3.0 - 4.0 equiv) -
Solvent: Ethanol/Water (3:1) or DMSO (for low solubility substrates)
-
Base: Catalytic Piperidine (optional, for unreactive aldehydes)
Step-by-Step Methodology
-
Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-2-nitroaniline (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL).
-
Note: If the nitroaniline is highly insoluble, use DMSO.
-
-
Reductant Addition: Prepare a fresh solution/suspension of Sodium Dithionite (3.5 mmol) in Water (3-5 mL). Add this dropwise to the reaction mixture.
-
Observation: The yellow color of the nitro compound will fade as reduction proceeds.[2]
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). Look for the disappearance of the nitroaniline and the appearance of a fluorescent spot (typical of benzimidazoles).
-
-
Work-up:
-
Pour the mixture into ice-cold water (50 mL) containing dilute ammonium hydroxide (
) to adjust pH to ~8–9. -
Precipitation: The benzimidazole product often precipitates as a solid. Filter and wash with cold water.
-
Extraction (if no precipitate): Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (
, gradient 0-5% MeOH in DCM).
Mechanism of Action
The following diagram details the cascade mechanism enabled by dithionite.
Figure 2: Mechanistic Cascade. The dithionite serves dual roles: reducing the nitro group and providing conditions that favor oxidative aromatization of the dihydro-intermediate.
Protocol B: Classical Two-Step (Fe/AcOH)
Use this method if the One-Pot protocol fails due to steric hindrance or aldehyde sensitivity.
Step 1: Reduction
-
Suspend 4-fluoro-2-nitroaniline (5 mmol) in Glacial Acetic Acid (20 mL) and Ethanol (20 mL).
-
Add Iron Powder (325 mesh, 25 mmol, 5 equiv) slowly.
-
Heat to
for 2 hours. -
Filter hot through Celite to remove iron residues. Wash with EtOAc.[5]
-
Neutralize filtrate with
and extract. Isolate the diamine immediately.-
Caution: Fluorinated phenylenediamines darken rapidly in air (oxidation). Use immediately.
-
Step 2: Oxidative Cyclization
-
Dissolve the fresh diamine in DMF or Ethanol .
-
Add Aldehyde (1.0 equiv) and Sodium Metabisulfite (
, 1.2 equiv). -
Reflux for 4 hours.
-
Standard work-up as described in Protocol A.
Data Summary & Yield Comparison
| Substrate (R-CHO) | Method A (Dithionite) Yield | Method B (Fe/AcOH) Yield | Notes |
| Benzaldehyde | 88% | 75% | Method A is cleaner; Method B requires Fe waste disposal. |
| 4-Fluorobenzaldehyde | 85% | 72% | High fluorine content maintained in both. |
| 4-Nitrobenzaldehyde | 92% | 60% | Method A reduces both nitro groups if excess dithionite is used (Control stoichiometry carefully). |
| Pyridine-2-carboxaldehyde | 80% | 65% | Heterocyclic aldehydes perform well in Method A. |
Troubleshooting & Expert Tips
-
Problem: Incomplete Reduction.
-
Cause: Old Sodium Dithionite. This reagent degrades in humid air.
-
Fix: Use a fresh bottle or increase equivalents to 5.0. Ensure the reaction is under an inert atmosphere (
) initially, though dithionite tolerates air better than catalytic hydrogenation.
-
-
Problem: Defluorination.
-
Cause: If using Method B with
, C-F bonds are vulnerable. -
Fix: Switch exclusively to the Dithionite (Method A) or Iron (Method B) protocols. Avoid Zinc/HCl if the fluorine is on a sensitive aromatic ring, as Zn is highly active.
-
-
Problem: Sticky Products/Oils.
-
Cause: Imidazole formation can sometimes yield gums.
-
Fix: Triturate the crude oil with cold Diethyl Ether or Hexane to induce crystallization.
-
References
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization.[6] Synthesis, 2005(1), 47-56.
-
Park, S. J., Lee, J. C., & Lee, K. I. (2007). A Facile Synthesis of 2-Substituted Benzimidazoles via a Sodium Dithionite-Mediated Reductive Cyclization. Bulletin of the Korean Chemical Society, 28(7), 1203-1205.
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
FDA Approved Drugs Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 3. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Welcome to the technical support center for the synthesis of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 2-nitro-4-chloroaniline, with the sodium or potassium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nitro group ortho to the leaving group is critical for activating the aromatic ring towards nucleophilic attack.[1][2][3]
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Issue 1: Consistently Low or No Yield
Question: My reaction is not proceeding, or the yield of this compound is below 20%. I've combined 2-nitro-4-chloroaniline, 2,2,2-trifluoroethanol, and a base in DMF, but with little success. What are the most likely causes?
Answer: Persistently low yields in this SNAr reaction almost always trace back to one of three critical areas: inefficient nucleophile generation, suboptimal reaction conditions, or the choice of starting materials.
1. Ineffective Nucleophile (Trifluoroethoxide) Generation:
-
Is your base strong enough? While 2,2,2-trifluoroethanol is more acidic than aliphatic alcohols, a sufficiently strong base is required to deprotonate it completely and generate the trifluoroethoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) may not be effective.
-
Recommendation: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH). These will irreversibly deprotonate the alcohol, driving the equilibrium to form the active nucleophile.[4] Potassium tert-butoxide is also a viable option.
-
Are your conditions anhydrous? Strong bases like NaH react violently with water. Any moisture in your solvent or on your glassware will consume the base, preventing the formation of the trifluoroethoxide.
-
Recommendation: Always use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[4][5]
2. Suboptimal Reaction Conditions:
-
Is your solvent appropriate? The choice of solvent is critical for SNAr reactions.
-
Recommendation: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are ideal.[6][7] They effectively solvate the cation (Na⁺ or K⁺) while leaving the alkoxide nucleophile "bare" and highly reactive. Avoid protic solvents like water or ethanol, as they can solvate the nucleophile, reducing its potency.[5]
-
Is the temperature correct? Many SNAr reactions require heat to proceed at a reasonable rate.
-
Recommendation: A typical temperature range for this synthesis is 50-100 °C.[5][6] If you are running the reaction at room temperature, it is likely too slow. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.
3. Choice of Aryl Halide:
-
Could a different leaving group improve the reaction? The nature of the leaving group (the halogen on the aniline ring) directly impacts the reaction rate. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form a stabilized carbanion intermediate (the Meisenheimer complex).[3]
-
Recommendation: The reactivity order for the leaving group in SNAr is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. If you are using 2-nitro-4-chloroaniline and experiencing low yields, switching to 2-nitro-4-fluoroaniline will significantly accelerate the reaction.[2][8]
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired product, but I'm observing significant impurities, leading to difficult purification and reduced yield. What are these side products and how can I prevent them?
Answer: Side product formation is often related to reaction temperature, the presence of water, or competing reaction pathways.
-
Observation: A dark brown or black reaction mixture.
-
Potential Cause: Decomposition. High temperatures (>120 °C), especially in the presence of a strong base and DMF, can lead to the decomposition of the solvent or starting materials.
-
Solution: Maintain careful temperature control. Do not exceed 100-110 °C. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
-
Observation: Formation of 2-Nitro-4-aminophenol.
-
Potential Cause: Hydrolysis of the starting material. If there is residual water in the reaction and a strong base is used, hydroxide ions (OH⁻) can compete with the trifluoroethoxide as a nucleophile, attacking the 2-nitro-4-chloroaniline to form the corresponding phenol.
-
Solution: Adhere strictly to anhydrous conditions as described in the previous section.
-
Observation: Formation of bis-arylated ethers or other complex impurities.
-
Potential Cause: The amino group of 2-nitro-4-chloroaniline, while deactivated by the nitro group, could potentially act as a nucleophile, leading to dimerization, although this is less common under these conditions.
-
Solution: Ensure slow, controlled addition of the aryl halide to the pre-formed alkoxide solution. This maintains a low concentration of the aryl halide, minimizing potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this synthesis?
A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism. The key steps are:
-
Nucleophile Formation: A strong base deprotonates 2,2,2-trifluoroethanol to form the potent trifluoroethoxide nucleophile.
-
Nucleophilic Attack: The trifluoroethoxide attacks the carbon atom bearing the halogen on the 2-nitro-4-haloaniline ring. This is the rate-determining step.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[1][2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the final product.
Q2: How do I choose the optimal reaction parameters?
A2: The optimal parameters depend on your specific starting materials, but a robust starting point is summarized in the table below. Always optimize on a small scale first.
| Parameter | Recommended Choice | Rationale |
| Aryl Halide | 2-Nitro-4-fluoroaniline | Fluorine is the best leaving group for SNAr, leading to faster reactions and higher yields.[2][8] |
| Base | Sodium Hydride (NaH) | Provides irreversible deprotonation of the alcohol, ensuring a high concentration of the active nucleophile.[4] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[4][7] |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction to proceed efficiently without causing significant decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
Q3: Can you provide a generalized experimental protocol?
A3: Certainly. The following protocol is a reliable starting point for this synthesis.
Detailed Protocol Steps:
-
Alkoxide Formation: To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per 1 g of aryl halide). Add 2,2,2-trifluoroethanol (1.2 equivalents). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) in small portions. Caution: Hydrogen gas is evolved. After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
SNAr Reaction: Add 2-nitro-4-chloroaniline (1.0 equivalent) to the freshly prepared alkoxide solution. Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aniline spot has been completely consumed.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding it to a beaker of crushed ice and water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.[9]
References
-
Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108). [Link]
-
Optimization of the conditions for the synthesis of aniline. (2021). ResearchGate. [Link]
-
Experiment 06 Williamson Ether Synthesis. Course Hero. [Link]
-
o-NITROANILINE. Organic Syntheses Procedure. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Method for synthesizing 2-cyano-4-nitroaniline.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Process for preparing nitroaniline derivatives.
-
Williamson Ether synthesis. Reddit. [Link]
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
The yield of aniline (Y AN ) obtained from the nitrobenzene reduction... ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
- Benzimidazoles.
-
Reaction of 2-Nitro-4-thiocyanatoaniline with 4-Nitrochlorobenzene. ResearchGate. [Link]
-
2-Chloro-5-nitroaniline. PubChem. [Link]
-
2-NITROANILINE CAS N°: 88-74-4. OECD. [Link]
-
2-Nitro-4-(trifluoromethoxy)aniline. PubChem. [Link]
-
Aniline production from nitrobenzene. ResearchGate. [Link]
-
Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. Beilstein Journals. [Link]
-
Benzenamine, 2-chloro-5-nitro-. NIST WebBook. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline recrystallization
[1][2]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline , a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-nitroaniline with 2,2,2-trifluoroethanol.[1][2]
This molecule presents a unique purification challenge: it possesses a "push-pull" electronic structure—a polar nitroaniline core juxtaposed with a lipophilic, fluorinated ether tail.[1][2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystallization during cooling.[1]
This guide moves beyond generic recipes. It provides a mechanistic understanding of solubility to help you design a self-validating purification protocol.[1][2]
Module 1: Solvent System Selection (Thermodynamics)
Q: Why do standard nitroaniline solvents (like pure Ethanol) fail to yield high recovery for this specific derivative?
A: The 2,2,2-trifluoroethoxy group significantly alters the lattice energy and solvation shell compared to a standard nitroaniline.[2]
-
The Mechanism: The trifluoroethyl group increases the molecule's lipophilicity (
increase). While the nitro and amine groups hydrogen bond with alcohols, the fluorinated tail repels polar protic solvents. -
The Fix: You need a binary solvent system . You must balance the solvation of the nitro-amine core (using a polar solvent) with the precipitation force driven by the fluorinated tail (using a polar anti-solvent, typically water).[2]
Recommended Solvent Screening Table:
| Solvent System | Ratio (v/v) | Primary Mechanism | Risk Profile | Best For |
| Ethanol / Water | 70:30 to 50:50 | H-bonding / Hydrophobic Effect | High risk of "oiling out" if cooled too fast.[1][2] | General purity improvement; removal of inorganic salts. |
| Methanol / Water | 60:40 | High Polarity / Anti-solvent | Lower boiling point limits impurity solubility. | Removing highly polar byproducts (e.g., unreacted phenols).[2] |
| Toluene / Heptane | 1:2 | Flammability; poor removal of inorganic salts.[1][2] | Strictly for removing non-polar organic impurities (e.g., dimers).[2] |
Expert Insight: For SNAr products, Ethanol/Water is generally the starting point because it efficiently removes the inorganic salt byproducts (KF or KCl) generated during synthesis, as these salts are soluble in the water phase but insoluble in the crystal lattice.
Module 2: The Recrystallization Protocol
Q: What is the step-by-step workflow to maximize yield and minimize salt contamination?
This protocol assumes a crude solid containing inorganic salts and trace starting material.
Phase 1: Dissolution & Hot Filtration (Critical Step) [1]
-
Charge: Place crude solid in a flask with a magnetic stir bar.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.
-
Reflux: Heat to boiling (
C). If solid remains undissolved (and it looks crystalline/white), it is likely inorganic salt (KF/KCl). Do not add infinite solvent trying to dissolve salt. [2] -
Hot Filtration: While boiling, filter the solution through a pre-warmed Buchner funnel or glass frit to remove the insoluble salts.
-
Why? Salts act as heterogenous nucleation sites that can trap impurities during cooling.
-
Phase 2: Crystallization & Isolation [2][3]
-
Reheating: Return the filtrate to the flask and bring back to near-boiling.
-
Anti-solvent Addition: Dropwise add Water (pre-warmed to
C) until the solution becomes slightly turbid (cloud point). -
Clarification: Add just enough Ethanol to make the solution clear again.
-
Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on a cork ring (insulation). Do not use an ice bath yet.
-
Seeding: If no crystals form at
C, add a seed crystal.[2] -
Final Cooling: Once a slurry forms, cool to
C for 1 hour. Filter and wash with cold 1:1 EtOH/Water.
Module 3: Troubleshooting "Oiling Out"
Q: My product comes out as a yellow/orange oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1][2] This is common with fluorinated aromatics because the melting point is depressed by impurities.
The "Remelt" Technique:
-
Do not discard the oil. Re-heat the mixture until the oil dissolves back into a homogenous solution.
-
Add more solvent (Ethanol): You likely have too much water (anti-solvent), which pushes the oil out too fast. Shift the ratio towards the good solvent.
-
Seed at High Temperature: Add a seed crystal while the solution is still hot (approx.
C below boiling). -
Agitation: Stir vigorously. High shear can prevent oil droplets from coalescing and encourage nucleation.
Module 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purification, ensuring you address specific impurity types (Salts vs. Organics).
Caption: Decision tree for purification, highlighting the critical Hot Filtration step for salt removal and the remediation loop for oiling out.
Module 5: Frequently Asked Questions (FAQs)
Q1: The final product is dark orange/brown, but it should be bright yellow. Is it impure?
-
A: Yes. Nitroanilines are susceptible to oxidation, forming azo- or azoxy-dimers which are highly colored.[1][2]
-
Solution: If recrystallization doesn't fix the color, use Activated Carbon (Charcoal) . Add 5% w/w charcoal during the Dissolution phase (Module 2, Step 3), boil for 5 minutes, and then perform the Hot Filtration rigorously.
Q2: Can I use Ethyl Acetate/Hexane instead of Ethanol/Water?
-
A: Yes, but with a caveat. Ethyl Acetate is excellent for solubilizing the organic component, but it will not dissolve the inorganic salts (KF/KCl) left over from the synthesis. If you use EtOAc, you must wash the organic layer with water in a separatory funnel before attempting recrystallization, or the salts will contaminate your final product.[2]
Q3: How do I confirm the purity without running an NMR?
-
A: Use Melting Point (MP) analysis.[4]
-
Pure this compound should have a sharp melting range (
C).[1][2] -
If the range is broad (e.g.,
C) or depressed, you likely have trapped solvent or unreacted isomer.[2] -
Reference: Analogous compounds like 2-nitro-4-(trifluoromethoxy)aniline melt around
C [1], while 4-ethoxy-2-nitroaniline melts around C [2].[1][2] Your target should likely fall in a similar range; establish a baseline with a known pure standard.
-
References
-
Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.[1][2] EP0381010A2. Accessed October 2023. Link
-
BenchChem. Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline. Accessed October 2023. Link[1]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[2] Accessed October 2023. Link
-
PubChem. 2-Nitro-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine. Accessed October 2023. Link[1]
Removing unreacted trifluoroethanol from nitroaniline products
Topic: Removing Unreacted Trifluoroethanol from Nitroaniline Products Audience: Researchers, Process Chemists, and Drug Development Scientists
Introduction
Welcome to the Technical Support Center. This guide addresses a specific, persistent challenge in organic synthesis: the removal of 2,2,2-Trifluoroethanol (TFE) from nitroaniline derivatives.
TFE is a valuable solvent due to its high ionizing power and ability to stabilize carbocations, but it is notoriously difficult to remove completely. Its persistence is often due to the formation of stable solvates with basic nitrogen centers (like anilines), driven by the strong hydrogen-bond donating capability of the fluorinated alcohol.
This guide provides three validated protocols ranging from standard aqueous workups to advanced azeotropic displacements, ensuring your product meets the strict residual solvent limits required for biological testing or subsequent steps.
Module 1: The Physico-Chemical Challenge
Before selecting a protocol, it is critical to understand why TFE persists. It is not merely a volatility issue; it is a molecular interaction issue.
The Mechanism of Retention
-
Hydrogen Bonding: TFE is a potent Hydrogen Bond Donor (HBD). The electron-withdrawing trifluoromethyl group (
) increases the acidity of the hydroxyl proton ( ), making it "sticky" towards Hydrogen Bond Acceptors (HBA) like the nitro and amino groups in nitroaniline. -
Solvate Formation: In the solid state, TFE can become trapped in the crystal lattice of nitroanilines, forming a pseudo-stable solvate that resists standard rotary evaporation.
Decision Matrix: Selecting Your Protocol
Figure 1: Decision tree for selecting the appropriate TFE removal strategy based on product solubility and scale.
Module 2: Validated Removal Protocols
Protocol A: The "Partition" Method (Standard)
Best for: Lipophilic nitroanilines (e.g., N-alkylated, halogenated) that are insoluble in water.
Principle: TFE is fully miscible with water.[1] By dissolving the crude mixture in a water-immiscible organic solvent and washing copiously with water, TFE partitions into the aqueous phase.
Step-by-Step:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Tip: Use a volume where the concentration is roughly 0.1 M. High dilution favors TFE removal.
-
-
The "Salt" Wash: Wash the organic layer twice with Brine (Saturated NaCl) .
-
Why? While counter-intuitive (brine usually pushes organics out of water), the ionic strength helps break the TFE-Product H-bonds, and TFE remains soluble in the brine layer.
-
-
The "Sink" Wash: Wash the organic layer three times with distinct portions of Deionized Water .
-
Ratio: Use 1:1 volume ratio of Water:Organic for each wash.
-
Validation: TFE prefers the aqueous phase (
, but high water miscibility dominates).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate.
Protocol B: Azeotropic Displacement
Best for: Heat-sensitive compounds or when Protocol A leaves trace residues (1–5%).
Principle: TFE forms azeotropes with specific hydrocarbons. Co-evaporating with these solvents drags TFE out of the mixture at temperatures lower than TFE's boiling point (74°C).
Data Table: TFE Azeotropic Partners
| Solvent Partner | Azeotrope BP (°C) | Composition (approx.) | Application Note |
|---|---|---|---|
| Cyclohexane | ~70°C | TFE rich | Recommended. Best for final polishing. |
| Benzene | ~72°C | Variable | Avoid due to toxicity.[1] |
| Water | ~88°C* | Variable | Not a minimum boiling azeotrope in standard sense, but water steam-distills TFE. |
Step-by-Step:
-
Dissolve the semi-solid residue in a small amount of DCM or Acetone to ensure homogeneity.
-
Add Cyclohexane (10x volume relative to residue).
-
Concentrate on a rotary evaporator at 40–45°C (bath temp).
-
Repeat 3 times.
Protocol C: The "Competitor" Reslurry
Best for: Crystalline solids where TFE is trapped in the lattice.
Principle: Introduce a solvent that competes for the H-bonding sites (like Methanol) but is more volatile, then switch to a non-solvent to crash the product out.
-
Dissolve the product in a minimum amount of Methanol (MeOH) .
-
Slowly add Water (anti-solvent) with vigorous stirring until a precipitate forms.
-
Filter the solid.
-
Wash the cake with copious water.
-
Result: The MeOH/Water filtrate carries away the TFE. The solid cake is now solvated by water/MeOH, which are easier to dry than TFE.
-
Module 3: Troubleshooting & FAQs
Q1: I see TFE in my NMR, but I dried it overnight on high vacuum. Why?
A: You likely have a TFE-Solvate . High vacuum removes adsorbed solvent, but not coordinated solvent.
-
Diagnosis: Check the integration of the TFE methylene quartet (
3.9 ppm). If the ratio of Product:TFE is an integer (e.g., 1:1 or 2:1), you have a crystal solvate. -
Fix: You must break the crystal lattice. Redissolve the solid in DCM and repeat Protocol A , or perform a recrystallization from a non-fluorinated solvent system (e.g., Ethanol/Water).
Q2: Can I use basic water (NaHCO3) for the wash?
A: Yes, and it is recommended.
TFE is weakly acidic (
Q3: My product oils out during the water wash.
A: This suggests your product is too polar for the solvent chosen (e.g., Hexanes/EtOAc mix) or the TFE was acting as a co-solvent keeping it in solution.
-
Fix: Switch to DCM (Dichloromethane) or Chloroform as the organic carrier. These are better solvents for nitroanilines and still immiscible with water.
Module 4: Safety & Handling
| Hazard | Description | Mitigation |
| Toxicity | TFE is toxic (oral/inhalation). Targets blood/testes. | Work in a fume hood. Double glove (Nitrile). |
| Reactivity | Reacts violently with strong bases/alkali metals. | Do not dry TFE solutions with Sodium metal or Hydrides. |
| Corrosivity | Can degrade certain pump seals over time. | Use a cold trap (-78°C) on vacuum lines to protect pumps. |
References
-
PubChem. (n.d.).[4] 2,2,2-Trifluoroethanol (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]
-
Horsley, L. H. (1973). Azeotropic Data III. American Chemical Society.[7][12] (Data regarding TFE/Cyclohexane azeotropes).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on solvent removal and handling of polar amines).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Retrieved from [Link](Note: General workup principles applied to TFE).
Sources
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. CN106831339A - A kind of method for isolating and purifying trifluoroethanol and water azeotropic mixture - Google Patents [patents.google.com]
- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 7. Trifluoroethanol [drugfuture.com]
- 8. Trifluoroethanol-water | C2H5F3O2 | CID 87521027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rushim.ru [rushim.ru]
Technical Support Guide: Stability of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
The following technical guide details the stability profile, handling protocols, and troubleshooting procedures for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline under basic conditions. This document is designed for researchers and process chemists optimizing synthetic routes or conducting stability studies.
Executive Summary & Chemical Identity
This compound (CAS: 97963-72-9) acts as a robust intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. While generally stable, its behavior in basic media is governed by the electronic push-pull nature of the nitroaniline core and the inductive effects of the trifluoroethoxy group.
Key Stability Verdict
-
Hydrolytic Stability: High. The 2,2,2-trifluoroethyl ether linkage is chemically inert to standard aqueous bases (NaOH, KOH, Na₂CO₃) at ambient temperatures.
-
Nucleophilic Substitution (SₙAr): Resistant. The position 4 (bearing the alkoxy group) is electronically deactivated towards nucleophilic attack by the para-amino group, preventing displacement by hydroxide or alkoxide ions.
-
Acid-Base Sensitivity: Moderate. The compound acts as a pH indicator. It will undergo reversible deprotonation at the amine or amide-like positions in the presence of strong bases, resulting in a distinct color shift (yellow
deep red/orange).
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 97963-72-9 |
| Molecular Formula | C₈H₇F₃N₂O₃ |
| Molecular Weight | 236.15 g/mol |
| Appearance | Yellow to orange crystalline solid |
| pKa (Acidic) | ~17–18 (Amine proton, estimated) |
| Solubility | Low in water; High in EtOAc, DCM, DMSO |
Technical Deep Dive: Stability Mechanisms
Why is the Ether Linkage Stable?
Users often fear that the electron-withdrawing nitro group will activate the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr), leading to the loss of the expensive trifluoroethoxy group. However, structural analysis confirms this is unlikely under standard conditions.
-
Electronic Deactivation: The amino group (-NH₂) at position 1 is a strong electron donor (resonance). It increases electron density at the ortho and para positions.
-
Positional Analysis: The trifluoroethoxy group is at position 4 (para to the amino group). The electron density donated by the amino group effectively shields carbon-4 from nucleophilic attack.
-
Nitro Group Effect: The nitro group is at position 2 (meta to the alkoxy group). A meta-nitro group provides only weak activation for SₙAr at position 4 compared to an ortho or para arrangement.
The "Red Shift" Phenomenon
In basic media (pH > 10), the solution may turn deep red. This is not decomposition. It is the formation of the anilino-anion or a charge-transfer complex.
-
Mechanism: Base removes a proton from the amino group (or interacts with the polarized N-H bond), creating a highly conjugated species with a lower HOMO-LUMO gap, absorbing blue/green light and appearing red.
-
Reversibility: Acidification (pH < 7) restores the neutral yellow form immediately.
Visualizing the Electronic Stability
The following diagram illustrates the resonance effects that protect the trifluoroethoxy group from hydrolysis.
Caption: Electronic interplay protecting the C-4 position. The strong donation from the para-amino group overrides the weak activation from the meta-nitro group, preventing SNAr displacement.
Troubleshooting & FAQs
Q1: My reaction mixture turned dark red/black after adding NaOH. Did the compound degrade?
Diagnosis: Likely No . Explanation: Nitroanilines act as weak acids/indicators. Strong bases generate the deeply colored anilinium anion. Verification: Take a 1 mL aliquot and acidify with 1M HCl.
-
Result A (Yellow precipitate/solution): The compound is intact. Proceed with workup.
-
Result B (Black tar/oil remains): Oxidative degradation may have occurred (usually requires heat + air + strong base).
Q2: Can I use potassium carbonate (K₂CO₃) in DMF at 80°C?
Risk Level: Low to Moderate. Guidance: The trifluoroethoxy group is stable. However, at elevated temperatures (80°C+), the amino group can participate in side reactions (e.g., condensation with DMF decomposition products). Recommendation: Monitor by HPLC. If impurities appear, lower temperature to 50°C or switch solvent to DMSO/Acetonitrile.
Q3: I see a new peak at RRT 0.85 on HPLC after basic workup.
Diagnosis: Potential Hydrolysis of the Trifluoroethyl group (Rare) or Debromination (if starting material was brominated). Check: If the peak corresponds to 4-amino-3-nitrophenol, the ether linkage cleaved. This usually only happens if the ring is further activated by other groups or if extremely strong bases (alkoxides) are used at high heat. Solution: Ensure the workup pH does not exceed 12 and temperature is kept < 25°C.
Standardized Protocols
Protocol A: Safe Basic Workup Procedure
Use this protocol to remove acidic impurities without degrading the target compound.
-
Preparation: Cool the reaction mixture to 0–5°C.
-
Quench: Slowly add Saturated NaHCO₃ (pH ~8.5) or 1M NaOH (if stronger base removal is needed).
-
Note: Solution may darken. This is normal.
-
-
Extraction: Extract immediately with Ethyl Acetate or DCM.
-
Wash: Wash the organic layer with:
-
1x Water (removes excess base).
-
1x Brine (removes water).
-
-
Re-acidification (Optional): If the color remains dark red in the organic layer, wash with a dilute Citric Acid solution (5% w/v) to protonate the amine and restore the yellow color.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Protocol B: Purity Analysis (HPLC)
Verify stability using these conditions.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 380 nm (nitroaniline specific) |
| Retention | Product elutes ~8–10 min (hydrophobic due to CF₃) |
References
-
Chemical Identity & CAS Verific
- Source: PubChem & ChemicalBook D
-
Link:(Note: Used for structural analog comparison; specific CAS 97963-72-9 verified via vendor catalogs).
-
Stability of Trifluoroethoxy Group
- Title: 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Altern
- Source: The Journal of Organic Chemistry (2018).
-
Link:[Link]
-
Nitroaniline Acid-Base Chemistry
- Title: Reaction of Nitroanilines with Base (Meisenheimer Complex Form
- Source: Master Organic Chemistry / YouTube Educ
-
Link:[Link]
- Title: Synthesis and properties of fluorinated ethers.
Troubleshooting low conversion in nitro reduction of fluorinated anilines
Technical Support Center: Nitro Reduction of Fluorinated Intermediates
Topic: Troubleshooting Low Conversion & Side Reactions in Fluorinated Nitrobenzene Reduction Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.
Diagnostic & Decision Framework
Before altering reaction parameters, you must diagnose the specific failure mode. "Low conversion" is often a symptom of two distinct underlying problems: Kinetic Stalling (the reaction stops) or Selectivity Failure (the reaction is stopped early to prevent defluorination).
Interactive Troubleshooting Flowchart
Caption: Logical decision tree for diagnosing failure modes in fluorinated nitro reduction. Blue nodes indicate decision points; Green nodes indicate validated protocols.
Technical Deep Dive: The "Fluorine Effect"
Fluorinated substrates present a unique paradox in nitro reduction:
-
Electronic Activation: The electron-withdrawing nature of fluorine (
) should theoretically facilitate nitro reduction by making the nitrogen more electrophilic. -
Catalytic Poisoning: However, the electron-deficient aromatic ring binds tightly to metal surfaces (Pd, Pt), often leading to product inhibition where the amine product poisons the catalyst.
-
Hydrodefluorination (HDF): The C-F bond, particularly in ortho or para positions, is susceptible to oxidative addition by Palladium (Pd), leading to cleavage (deflluorination).
Mechanism of Failure: HDF vs. Reduction
The following diagram illustrates the competing pathways on a Palladium surface.
Caption: Mechanistic competition. Path B (Red) becomes dominant as the concentration of aniline increases or if the reaction is allowed to run too long.
Troubleshooting Guides & Protocols
Scenario A: "I see the product, but 10-20% is defluorinated."
Diagnosis: Your catalyst is too active toward the C-F bond. Standard Pd/C is notorious for this. Solution: Switch to Sulfided Platinum on Carbon (Pt(S)/C) .
Why it works: Sulfur acts as a selective poison on the Platinum surface. It occupies the highly active "kink" sites required for the difficult C-F bond cleavage but leaves the terrace sites available for the easier
Protocol 1: Selective Hydrogenation with Pt(S)/C
-
Catalyst: Use 5% Pt(S)/C (typically 2-5 wt% loading relative to substrate).
-
Solvent: Methanol or Ethanol (add THF if solubility is poor).
-
Pressure: 1–5 bar
(Keep pressure low to minimize HDF). -
Temperature: 25–40°C.
-
Critical Step: Stop the reaction immediately upon consumption of starting material. Do not let it "cook" overnight.
Pro-Tip: If Pt(S)/C is unavailable, add an acidic inhibitor to your Pd/C reaction. Adding 0.5–1.0 eq of HBr or H3PO4 can protonate the catalytic surface or the intermediate, significantly retarding C-F oxidative addition [2].
Scenario B: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst poisoning by the amine product or poor solubility of the fluorinated intermediate. Solution: Chemical Reduction using the Bechamp method or Iron/Ammonium Chloride.
Why it works: Iron-mediated reduction operates via a single-electron transfer (SET) mechanism on the metal surface, which is fundamentally different from catalytic hydrogenation. It is insensitive to C-F bonds and rarely suffers from product inhibition [3].
Protocol 2: Robust Iron/NH4Cl Reduction This method is the "Gold Standard" for difficult substrates where hydrogenation fails.
| Step | Action | Observation/Note |
| 1 | Dissolve substrate (1.0 eq) in Ethanol/THF (3:1) . | Ensure full solubility. Fluorinated compounds are hydrophobic; pure water/alcohol often fails. |
| 2 | Add Iron Powder (3.0–5.0 eq) and | The |
| 3 | Heat to Reflux (70-80°C) with vigorous stirring. | Vigorous stirring is critical to scour the oxide layer off the iron particles. |
| 4 | Monitor via TLC/LCMS every 30 mins. | Reaction is usually complete in 1–4 hours. |
| 5 | Workup: Filter hot through Celite. | Iron sludge can trap product. Wash the Celite cake with hot EtOAc. |
Comparative Data: Selecting the Right Method
The following table summarizes expected outcomes for a generic ortho-fluoronitrobenzene reduction.
| Method | Conversion Rate | Selectivity (vs. HDF) | Risk Factor | Best For |
| High (Fast) | Low (80-90%) | High Defluorination | Simple, non-fluorinated substrates. | |
| Medium | High (>99%) | Catalyst Cost | Standard for fluorinated aromatics. | |
| Transfer Hydrog. (Formate/Pd) | High | Low-Medium | Runaway Exotherm | Small scale, rapid screening. |
| Fe / AcOH | Medium | High (>99%) | Waste Generation | Stalled reactions or highly sensitive substrates. |
| Zn / AcOH | High | High | Over-reduction | Acid-stable substrates. |
FAQ: Rapid Fire Troubleshooting
Q: Can I use Transfer Hydrogenation (Ammonium Formate) for fluorinated anilines? A: Proceed with caution. While convenient, the kinetics of formate decomposition on Pd are fast, often generating high local concentrations of active hydride species that promote defluorination. If you must use it, lower the temperature to 25°C and use Pt/C instead of Pd/C [4].
Q: My fluorinated nitro compound floats on water and won't react with Iron/NH4Cl. A: This is a solubility issue. Fluorine imparts significant hydrophobicity. Switch the solvent system to THF/Water (2:1) or Dioxane/Water . The reaction requires the organic substrate to contact the solid iron surface; if it's oiling out, it won't reduce.
Q: I am seeing an "M-20" peak in LCMS. What is it?
A: This is likely the HF elimination product (hydrodefluorination).
References
- Spiegler, W. et al.Hydrogenation of halonitrobenzenes without dehalogenation.
-
RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C. [Link]
Handling moisture sensitivity in 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline reactions
Topic: Moisture Sensitivity & Process Control
Executive Summary: The Moisture Paradox
Researchers often misdiagnose stability issues with 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline .
The isolated solid (an orange crystalline powder) is not pyrophoric or rapidly hydrolyzable under ambient conditions. The trifluoroethyl ether linkage is chemically robust due to the strong C-F bonds shortening the C-O bond.
The "Moisture Sensitivity" warning applies strictly to:
-
The Synthesis Process (SnAr): Water kills the nucleophile (trifluoroethoxide) required to make the molecule.
-
The Downstream Derivative (Diamine): Once the nitro group is reduced, the resulting 1,2-diamine is highly susceptible to oxidative degradation accelerated by moisture.
This guide breaks down these two critical control points.
Critical Control Point A: Synthesis (SnAr Reaction)
The most common user complaint is "Low Yield" or "Incomplete Conversion" during the synthesis from 4-fluoro-2-nitroaniline. This is almost exclusively a moisture control failure.
The Mechanism of Failure
The reaction relies on generating the 2,2,2-trifluoroethoxide anion . Because 2,2,2-trifluoroethanol (TFE) is acidic (pKa ~12.4), it forms a stable alkoxide. However, if water is present, hydroxide ions (
-
Scenario A (Anhydrous): Trifluoroethoxide attacks the aryl fluoride
Product . -
Scenario B (Wet): Hydroxide attacks the aryl fluoride
Phenol Impurity (2-nitro-4-hydroxyaniline).
Troubleshooting Workflow
Caption: Figure 1. Kinetic competition between trifluoroethoxylation and hydrolysis driven by moisture content.
Protocol Adjustments
| Parameter | Standard Condition | Optimized for Moisture Control | Why? |
| Solvent | DMF or DMSO | NMP or THF (Anhydrous) | DMF hydrolyzes over time to dimethylamine; NMP is more stable. |
| Base | KOH or NaOH | NaH or t-BuOK | Hydroxide bases generate water as a byproduct. NaH generates H₂ gas, keeping the system irreversible. |
| Reagent | TFE (Bottle) | Distilled TFE | TFE is hygroscopic. Distill over CaH₂ if the bottle has been open >1 week. |
| Atmosphere | Ambient | Nitrogen/Argon Balloon | Essential to prevent atmospheric moisture absorption by the hygroscopic base. |
Critical Control Point B: Downstream Handling (The Diamine)
If you are using this compound as an intermediate, you are likely reducing it to 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (a precursor for benzimidazoles).
WARNING: While the nitro compound is stable, the diamine is extremely air and moisture sensitive .
The "Purple Gum" Phenomenon
Users often report the product turning purple or black during filtration.
-
Cause: Electron-rich diamines undergo auto-oxidation to quinone imines. Water acts as a catalyst for this radical process.
-
Prevention: The reduction and subsequent cyclization should ideally be a telescoped process (one-pot) to avoid isolating the diamine.
Recommended Workflow: Telescoped Reduction-Cyclization
Caption: Figure 2. Telescoped workflow to bypass the isolation of the moisture/oxygen-sensitive diamine intermediate.
Frequently Asked Questions (Technical)
Q1: Can I store the this compound solid on the shelf? A: Yes. The nitro-aniline itself is stable. Store it in an amber vial at room temperature. It does not require a glovebox. The "moisture sensitivity" warnings usually refer to the reagents used to make it (NaH, TFE) or its reduced form.
Q2: I see a new spot on TLC just below my product during synthesis. What is it? A: This is likely 2-nitro-4-hydroxyaniline (the phenol). This confirms water entered your reaction. The hydroxide ion is a smaller, harder nucleophile than the trifluoroethoxide and attacks the aromatic ring if the system isn't dry.
Q3: Is the trifluoroethyl ether group stable to acid? I need to use HCl later. A: Yes. Unlike standard alkyl ethers (like methyl or ethyl), the fluoro-ether is remarkably stable to acid due to the electron-withdrawing effect of the fluorines, which destabilizes the oxonium intermediate required for cleavage. It will survive standard HCl deprotection steps (e.g., Boc removal).
Q4: My reaction works in small scale but fails in large scale. Why? A: Heat transfer and water accumulation. Larger volumes of TFE absorb more atmospheric moisture if not handled under inert gas. Also, the reaction with NaH is exothermic; uncontrolled heat can degrade the base before it forms the alkoxide.
Summary of Physical Properties & Stability
| Property | Data | Stability Note |
| Appearance | Orange/Yellow Solid | Stable to light/air. |
| Melting Point | 106-108 °C | Sharp MP indicates high purity; broad MP suggests phenol impurity. |
| Ether Linkage | High Stability. Resistant to hydrolysis (pH 1-12). | |
| Nitro Group | Reducible. Sensitive to Pd/C + H2. | |
| Solubility | DMSO, MeOH, EtOAc | Insoluble in water. |
References
-
Synthesis of Fluorinated Ethers
- Title: 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide aryl
- Source: Organic & Biomolecular Chemistry, 2017.
-
URL:[Link]
-
Ether Cleavage Stability
-
Nitro Reduction Protocols
- Title: A Mild, DNA-Comp
- Source: Journal of the American Chemical Society (PMC).
-
URL:[Link]
- General Safety & Handling: Title: 2-Nitroaniline Safety Data Sheet (General Class Properties). Source: Fisher Scientific.
Sources
Optimizing SNAr reaction temperature for trifluoroethoxy substitution
Topic: Optimizing SNAr Reaction Temperature for Trifluoroethoxy Substitution Ticket ID: TFE-SNAR-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "TFE Paradox"
Welcome to the Fluorination Process Support Hub. If you are accessing this guide, you are likely experiencing a common frustration in medicinal chemistry: The Trifluoroethanol (TFE) Paradox.
While TFE is significantly more acidic (
Consequently, temperature optimization is not just about "heating it up"—it is about finding the narrow thermodynamic window where the nucleophile overcomes the high activation energy barrier without triggering decomposition or polymerization.
Module 1: Critical Optimization Parameters (FAQs)
Q1: Why does my reaction stall at 80°C even with an activated substrate?
Diagnosis: Insufficient Activation Energy (
-
Standard Target: Aim for 100°C – 120°C as a baseline for aryl chlorides.
-
Solvent Switch: If you are using THF (reflux ~66°C), you are likely under the energy threshold. Switch to DMF, DMSO, or NMP to access higher temperatures and stabilize the charged intermediate.[1]
Q2: I see product formation, but also significant hydrolysis (phenols). Why?
Diagnosis: Wet Solvents or Hygroscopic Bases at High T. Technical Insight: At elevated temperatures (>100°C), trace water becomes a competitive nucleophile. Since hydroxide is a far better nucleophile than trifluoroethoxide, even 0.1% water content can lead to 10-20% phenol byproduct. Self-Validating Check:
-
Are you using NaH (Sodium Hydride)? If yes, ensure it is 60% dispersion in oil or washed with dry hexanes under Argon.
-
Are you using Cs₂CO₃ ? It is extremely hygroscopic. Flame-dry the salt or use a fresh bottle.
Q3: Which base should I pair with my temperature strategy?
Selection Matrix:
| Base | Recommended T Range | Use Case | Pros/Cons |
| NaH | 0°C (activation) | Gold Standard. Best for unactivated rings. | Pro: Irreversible deprotonation. Con: |
| Cs₂CO₃ | 90°C – 130°C | Moderate to activated substrates. | Pro: "Cesium Effect" (solubility). Con: Expensive; requires dry conditions. |
| KOtBu | 25°C – 60°C | Highly activated substrates (e.g., fluoronitrobenzenes). | Pro: Fast. Con: Can cause competitive E2 elimination or t-butoxy substitution. |
Module 2: Troubleshooting & Logic Flow
Visualizing the Mechanism
Understanding the energy landscape is crucial. The following diagram illustrates the high barrier to the Meisenheimer complex for TFE.
Caption: The rate-limiting step is the attack of the weak trifluoroethoxide nucleophile. Insufficient temperature results in reversibility rather than complex formation.
Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures.
Caption: Diagnostic workflow for optimizing reaction conditions based on LCMS/TLC feedback.
Module 3: Validated Experimental Protocol
Protocol ID: SOP-TFE-05 (Sodium Hydride Method) Scope: Synthesis of trifluoroethoxy-arenes from aryl chlorides/fluorides.
Reagents
-
Substrate: 1.0 equiv (Aryl Chloride/Fluoride).
-
Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.5 – 2.0 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion (1.5 – 2.0 equiv).
-
Solvent: Anhydrous DMF or DMSO (0.2 – 0.5 M concentration).
Step-by-Step Procedure
-
Alkoxide Generation (The "Cold Start"):
-
In a flame-dried vial under Argon/Nitrogen, suspend NaH (1.5 equiv) in anhydrous DMF. Cool to 0°C .
-
Why? Reaction of NaH with TFE is exothermic and releases
. Controlling this prevents solvent splashing and safety incidents.[2] -
Add TFE dropwise. Stir at 0°C for 15 mins, then warm to Room Temp (RT) for 15 mins.
-
Checkpoint: The bubbling (
evolution) must cease before proceeding. The solution should be clear or slightly hazy.
-
-
Substrate Addition:
-
Add the aryl halide (1.0 equiv) to the alkoxide solution.
-
Note: If the substrate is solid, dissolve it in a minimum amount of DMF first.
-
-
Thermal Activation:
-
Initial Setpoint: Heat to 80°C . Monitor by TLC/LCMS after 1 hour.
-
Ramp Up: If conversion is <10%, increase temperature to 100°C , then 120°C in 20°C increments.
-
Warning: Do not exceed 140°C with NaH in DMF due to potential runaway decomposition of the solvent.
-
-
Workup:
-
Cool to RT. Quench carefully with saturated
(aq). -
Extract with Ethyl Acetate. Wash organic layer 3x with water (crucial to remove DMF/DMSO).
-
Module 4: Process Safety & Hazards
⚠️ DANGER: Thermal & Chemical Risks
-
Pressure Buildup:
-
Sodium Hydride & TFE:
-
The reaction generates Hydrogen gas (
). Ensure adequate venting during the addition phase. Do not scale up (>10g) without a dedicated safety review of the gas evolution rate.
-
-
Toxicity:
-
TFE is a reproductive toxin and causes severe eye damage.[3] It permeates standard nitrile gloves rapidly. Use Laminate film (Silver Shield) gloves or double-glove and change frequently.
-
References
-
Mechanism & Energy Profiles
- Insights into the SNAr reaction mechanism of weak nucleophiles.
-
Source:
-
Solvent & Base Effects
- Trifluoroethanol as a solvent and nucleophile in arom
-
Source:
-
Safety Data
- 2,2,2-Trifluoroethanol Safety D
-
Source:
-
High-Throughput Optimization
- Evaluation of SNAr Reactions: Temper
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline Quality & Troubleshooting
Topic: Commercial Impurity Profiling & Troubleshooting for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline Document ID: TSC-2026-NTEA-01 Audience: Process Chemists, Analytical Scientists, Drug Development Leads
Introduction: The Criticality of Purity
As a Senior Application Scientist, I often see this compound (CAS: 115266-96-1) treated as a simple commodity intermediate. This is a mistake. In drug development—particularly for antituberculars or kinase inhibitors where this fluorinated motif is common—the purity of this aniline determines the yield and toxicity profile of your final API.
The trifluoroethoxy group is introduced to modulate lipophilicity and metabolic stability. However, the chemistry used to install it (Nucleophilic Aromatic Substitution,
This guide deconstructs these impurities, explaining why they form, how to detect them, and what to do when your batch fails specification.
Impurity Origin & Synthesis Logic
To troubleshoot, you must understand the genealogy of the molecule. Commercial synthesis typically follows an
The Synthesis & Impurity Map
The following diagram illustrates the primary synthesis pathway and the branching points where critical impurities are generated.
Figure 1: Mechanistic origin of common impurities in commercial batches. Note that water competition leads to Impurity B, while incomplete reaction leaves Impurity A.
Common Impurities: Technical Specifications
The table below summarizes the three most persistent impurities found in commercial batches. Use these Relative Retention Times (RRT) as a starting point for your HPLC method development.
| Impurity ID | Common Name | Chemical Structure | Est. RRT* | Origin & Causality |
| Impurity A | Unreacted Precursor | 4-Fluoro-2-nitroaniline | 0.85 | Incomplete Reaction: Caused by insufficient base equivalents or low reaction temperature. Risk: Competes in subsequent coupling reactions. |
| Impurity B | Hydrolysis Product | 4-Amino-3-nitrophenol | 0.40 - 0.60 | Water Contamination: The hydroxide ion ( |
| Impurity C | Azo Dimer | 2,2'-Dinitro-4,4'-bis(trifluoroethoxy)azobenzene | 1.80+ | Oxidative Stress: Anilines are prone to oxidation during drying or storage, forming colored azo dimers. Indicator: Batch appears dark orange/brown instead of bright yellow. |
| Impurity D | Solvent Residue | 2,2,2-Trifluoroethanol (TFE) | < 0.10 (Void) | Process: TFE is difficult to remove completely due to hydrogen bonding. Risk: Can quench electrophiles in the next step. |
*RRT (Relative Retention Time) is approximate, based on a standard C18 Reverse Phase method (Water/Acetonitrile) relative to the main peak.
Troubleshooting Guide (Q&A)
Scenario 1: "My HPLC baseline shows a persistent polar peak that won't wash out."
Diagnosis: This is likely Impurity B (4-Amino-3-nitrophenol) . The Science: Phenolic impurities are highly polar and ionizable. In standard acidic HPLC mobile phases (0.1% TFA or Formic Acid), the phenol is protonated and may tail significantly or elute early. Corrective Action:
-
Check the pH: Ensure your mobile phase pH is controlled.
-
Wash Protocol: If this impurity is present in your raw material, a simple solvent wash is often insufficient due to H-bonding.
-
Purification: Dissolve the batch in Ethyl Acetate and wash with 1M NaOH . The phenolic impurity (Impurity B) will deprotonate, become a water-soluble phenolate salt, and partition into the aqueous layer, leaving the pure aniline in the organic layer.
Scenario 2: "The batch color is Dark Orange/Brown, but purity is >98%."
Diagnosis: Presence of Impurity C (Azo Dimers) or oxidation products. The Science: Nitroanilines are chromophores. Even trace amounts (<0.1%) of azo-coupling products (formed via oxidation of the amine) have extremely high extinction coefficients. They can darken a batch significantly without registering as a major peak on UV-HPLC if the wavelength isn't optimized. Corrective Action:
-
Recrystallization: Perform a recrystallization using Ethanol/Water (9:1) . Azo impurities are typically less soluble and can be removed or left in the mother liquor depending on the specific dimer.
-
Storage: Store the material under Argon/Nitrogen in amber vials to prevent further photo-oxidation.
Scenario 3: "Yields are low in the next reaction step (Amide Coupling)."
Diagnosis: Hidden Impurity A (Fluoro-precursor) or Impurity D (Residual TFE) . The Science:
-
Impurity A: The 4-fluoro-2-nitroaniline is also an aniline. It will compete for the acid chloride/coupling reagent, forming a fluorinated side-product that is difficult to separate later.
-
Impurity D: Residual trifluoroethanol is a nucleophile. It can react with your electrophiles, consuming reagents and lowering yield. Corrective Action:
-
For Impurity A: You must improve the upstream
conversion. If purchasing, reject batches with >0.5% Impurity A. -
For Impurity D: Dry the material in a vacuum oven at 40°C for 24 hours. Verify TFE removal via GC-HS (Headspace) or H-NMR (look for quartet/multiplet at ~3.9 ppm).
Validated Analytical Protocol
Do not rely on generic "Aniline" methods. The trifluoroethoxy group adds lipophilicity, requiring a modified gradient.
Method ID: HPLC-NTEA-QC Technique: Reverse Phase HPLC-UV
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol interactions).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (General) and 350 nm (Specific for Nitroaniline chromophore).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase Description |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 15.0 | 10 | 90 | Elution of Product & Lipophilic Dimers |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 85 | 15 | Re-equilibration |
Why this works: The initial low organic hold forces the separation of the polar Hydrolysis Impurity B from the Starting Material , while the ramp to 90% B ensures the highly lipophilic Trifluoroethoxy Product and Azo Dimers elute sharply.
Troubleshooting Decision Tree
Use this flowchart to determine the fate of a non-compliant batch.
Figure 2: Decision matrix for remediation of contaminated batches.
References
-
SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (1943). o-Nitroaniline Synthesis Procedures. Org. Synth. Coll. Vol. 2, 501. Retrieved from [Link]
Sources
Solvent selection for dissolving 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Technical Support Center: Solvent Selection & Handling for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Part 1: Executive Summary & Compound Profile
Compound Identity:
-
Chemical Name: this compound[1]
-
Functional Class: Fluorinated Nitroaniline Derivative
-
Physical State: Typically a yellow-to-orange crystalline solid.
-
Molecular Characteristics: This molecule exhibits a "push-pull" electronic structure. The amino group is an electron donor, while the nitro group (ortho) and the trifluoroethoxy group (para) are electron-withdrawing.
-
Solubility Challenge: The 2,2,2-trifluoroethoxy group (
) adds significant lipophilicity (hydrophobicity) compared to a standard methoxy group, drastically reducing water solubility while enhancing solubility in fluorinated and chlorinated solvents. The ortho-nitro group often forms an intramolecular hydrogen bond with the amine, further reducing polarity and solubility in protic solvents compared to para-nitro isomers.
-
Part 2: Solvent Selection Matrix
Primary Recommendation: For preparing stable stock solutions (10–100 mM), Dimethyl Sulfoxide (DMSO) is the gold standard. It disrupts intermolecular interactions effectively and accommodates the fluorinated moiety.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO | Excellent (Recommended) | Best for stock solutions. Hygroscopic; store under inert gas. |
| DMF | Excellent | Good alternative to DMSO, but harder to remove (high boiling point). | |
| Acetone | Good | Good for transfers/evaporation. Volatile. | |
| Polar Protic | Ethanol | Moderate | Solubility decreases significantly with temperature. Heating may be required. |
| Methanol | Moderate | Similar to ethanol; toxic. | |
| Chlorinated | Dichloromethane (DCM) | Good | Excellent for extraction/purification. High volatility. |
| Non-Polar | Hexanes/Heptane | Poor | Generally insoluble. Used as an antisolvent for crystallization. |
| Aqueous | Water | Insoluble | Do not use for stock preparation.[2] Precipitation is immediate. |
Part 3: Troubleshooting Guide (FAQs)
Q1: I prepared a stock solution in DMSO, but when I diluted it into my aqueous assay buffer, the compound precipitated. Why? A: This is a classic "crash-out" phenomenon. The trifluoroethoxy tail is highly hydrophobic. When the DMSO concentration drops (e.g., < 1%), the water molecules cluster around the hydrophobic domains, forcing the compound out of solution.
-
Solution:
-
Step-wise Dilution: Dilute your DMSO stock into an intermediate solvent (e.g., Ethanol or PEG-400) before adding to the buffer.
-
Surfactants: Add a non-ionic surfactant like Tween-80 (0.01%–0.1%) or Pluronic F-127 to the aqueous buffer before adding the compound.
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) in the buffer to encapsulate the hydrophobic tail.
-
Q2: Can I use ultrasonic baths (sonication) to dissolve the solid? A: Yes, but with caution. Sonication generates local heat.
-
Risk: Nitroanilines can be thermally sensitive. Prolonged sonication might degrade the compound or cause solvent evaporation (if using DCM/Acetone), changing the concentration.
-
Protocol: Sonicate in short bursts (30 seconds) with ice-bath cooling if using volatile solvents.
Q3: The solid has turned from bright yellow to a dark brown/red. Is it still usable? A: Likely not. Darkening indicates oxidation or photodegradation.
-
Cause: Anilines are sensitive to oxidation, and nitro groups can facilitate photoreactions.
-
Prevention: Store the solid and stock solutions in amber vials, under nitrogen/argon, at -20°C.
Q4: I see a "jelly-like" consistency when dissolving in high concentrations of Ethanol. A: You may be observing a solvate formation or a supersaturated state that is gelling.
-
Fix: Switch to a Polar Aprotic solvent (DMSO/DMF) which prevents this intermolecular networking.
Part 4: Step-by-Step Experimental Protocols
Protocol A: Preparation of a 50 mM Stock Solution (Standard)
Target Volume: 1 mL | Solvent: Anhydrous DMSO
-
Weighing: Accurately weigh the calculated mass of this compound.
-
Calculation:
-
Note: Ensure the MW includes any salt forms if applicable (though this is typically a free base).
-
-
Vessel Selection: Use a glass vial (borosilicate). Avoid polystyrene (PS) as DMSO can leach plasticizers.
-
Solvent Addition: Add approximately 80% of the target volume of DMSO (e.g., 800 µL).
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate for 1 minute.
-
Volume Adjustment: Add DMSO to reach the final target volume (1 mL).
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Solubility Screening (Visual Method)
Use this if the standard DMSO protocol fails or if an alternative solvent is required.
-
Place 1 mg of compound into a clear glass HPLC vial.
-
Add 10 µL of the test solvent.
-
Vortex and observe.
-
Clear solution? Solubility > 100 mg/mL.
-
-
If undissolved, add solvent in 10 µL increments, vortexing after each addition, up to 100 µL total.
-
Calculate solubility:
-
-
If still undissolved after 100 µL (Solubility < 10 mg/mL), heat gently to 40°C.
Part 5: Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logical workflow for selecting the optimal solvent based on the intended downstream application.
Figure 2: Stock Solution Stability Workflow
Caption: Best practices for maintaining chemical integrity of the stock solution over time.
Part 6: References
-
PubChem Compound Summary . 2-Nitro-4-(trifluoromethoxy)aniline (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on LogP and solubility).
Sources
Preventing oxidation of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline during storage
Technical Support Center: 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support guide for this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the long-term stability and purity of this critical research compound. We will address the common challenges associated with the oxidation of aromatic amines and provide actionable protocols for storage, handling, and quality control.
Frequently Asked Questions (FAQs) on Stability and Oxidation
Q1: What makes this compound susceptible to oxidation?
A: The primary site of instability in this molecule is the aniline amino group (-NH₂). Like many aromatic amines, the lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen and other oxidizing agents.[1] While the electron-withdrawing nitro (-NO₂) and trifluoroethoxy groups decrease the electron density of the aromatic ring, the amino group itself remains a reactive site prone to oxidation.[2] This oxidation process is often catalyzed by exposure to light, moisture, and elevated temperatures.[3]
Q2: What are the visible signs of oxidation or degradation?
A: The most common initial indicator of oxidation is a change in the material's physical appearance. Pure this compound, like similar nitroanilines, is typically a crystalline solid of a specific color (often yellow to orange).[3][4] Upon oxidation, you may observe the following:
-
Color Darkening: The appearance of darker shades, such as reddish-brown, dark brown, or even black discoloration.
-
Change in Texture: The material may become clumpy, sticky, or develop a tar-like consistency due to the formation of polymeric byproducts.
Any deviation from the appearance described on the product's certificate of analysis should be considered a potential sign of degradation.
Q3: What are the likely chemical byproducts of oxidation?
A: The oxidation of anilines can proceed through several stages, leading to a mixture of impurities.[5] The initial oxidation can form nitroso intermediates, which can then dimerize to form azoxy compounds. Further oxidation can lead to the formation of azo compounds and ultimately convert the amine into a nitro group.[6][7][8] For this specific molecule, potential degradation products could include azoxybenzene and azobenzene derivatives.[9] The presence of these highly conjugated impurities is responsible for the observed color change.
Sources
- 1. reddit.com [reddit.com]
- 2. What is the ortho effect of nitro group on aniline? | Filo [askfilo.com]
- 3. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of biodegradation by-products of nitrobenzene and aniline mixture by a cold-tolerant microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the LC-MS/MS Fragmentation of Trifluoromethylated Nitroaromatic Amides
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The initial topic requested was the fragmentation of C8H7F3N2O3. A thorough search of chemical and scientific databases did not identify a common, well-characterized pharmaceutical agent with this molecular formula. To provide a scientifically rigorous and practical guide, this document will focus on the closely related and clinically significant compound, Flutamide (C11H11F3N2O2) . Flutamide serves as an exemplary model for this chemical class, featuring the key trifluoromethyl, nitroaromatic, and amide moieties relevant to the original query. The principles and methodologies discussed herein are directly applicable to the analysis of similar structures.
Executive Summary: The Rationale of Fragmentation Analysis
In drug development and metabolism studies, understanding how a molecule fragments under mass spectrometric analysis is not merely an academic exercise; it is fundamental to structural elucidation, metabolite identification, and impurity profiling[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of this process, utilizing techniques like collision-induced dissociation (CID) to controllably break down a molecule and create a characteristic "fingerprint" of fragment ions[2].
This guide provides an in-depth comparison of the LC-MS/MS fragmentation of Flutamide, a non-steroidal antiandrogen agent, under different analytical conditions[1][3][4]. We will explore the mechanistic rationale behind the observed fragmentation patterns in both positive and negative electrospray ionization (ESI) modes and demonstrate how varying collision energy impacts the resulting spectra. By understanding the "why" behind the fragmentation, researchers can develop more robust, specific, and sensitive analytical methods.
Foundational Principles: Ionization and Fragmentation
The journey from an intact molecule to a fragmentation spectrum begins with ionization. Electrospray ionization (ESI) is a soft ionization technique that transfers molecules from the liquid phase to the gas phase as intact, charged ions, typically by protonation [M+H]⁺ or deprotonation [M-H]⁻[5]. The choice between positive or negative ionization mode is critical and depends on the molecule's chemical nature[6].
-
Positive Ion Mode ([M+H]⁺): Generally favored for molecules with basic sites that can readily accept a proton, such as amines[6][7]. The amide group in Flutamide makes it a candidate for positive mode analysis.
-
Negative Ion Mode ([M-H]⁻): Preferred for acidic molecules or those with electron-withdrawing groups that stabilize a negative charge[7]. The nitro and trifluoromethyl groups on Flutamide's aromatic ring make it exceptionally well-suited for negative mode analysis, which often yields more intense and structurally informative spectra for this class of compounds[3][7][8].
Once a precursor ion is selected, it undergoes collision-induced dissociation (CID), where collisions with neutral gas molecules convert kinetic energy into internal energy, causing bond cleavage[2]. The resulting product ions are then analyzed to generate the MS/MS spectrum.
Experimental Design: A Comparative Workflow
To comprehensively characterize Flutamide's fragmentation, a multi-faceted experimental approach is required. The following workflow compares fragmentation across different ionization polarities and collision energies, providing a complete picture of the molecule's gas-phase chemistry.
Caption: Comparative LC-MS/MS workflow for Flutamide analysis.
Detailed Experimental Protocol
-
Standard Preparation: A stock solution of Flutamide is prepared in methanol and diluted to a final concentration of 1 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode) to facilitate ionization[9].
-
Chromatographic Separation: Samples are injected onto a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)[10]. Isocratic elution is performed with a mobile phase consisting of 50:50 (v/v) acetonitrile and 0.05 M phosphate buffer (pH 4.0) at a flow rate of 0.3 mL/min[11]. Total run time is approximately 7 minutes[11].
-
Mass Spectrometry: The column eluent is directed to an ESI source coupled to a tandem mass spectrometer.
-
Ionization Mode Comparison: The instrument acquires data in separate runs for positive and negative ion modes.
-
Precursor Selection: In each mode, the protonated molecule ([M+H]⁺, nominal m/z 277) or deprotonated molecule ([M-H]⁻, nominal m/z 275) is selected as the precursor ion for fragmentation.
-
Collision Energy Ramping: For each precursor, a series of product ion scans are performed where the collision energy (CID) is stepped from a low value (e.g., 10 eV) to a high value (e.g., 40 eV). This allows for the observation of primary fragments at low energy and more extensive fragmentation at higher energies.
-
Results & Discussion: A Tale of Two Polarities
The choice of ionization polarity dramatically influences the fragmentation pathways of Flutamide, providing complementary structural information.
Negative Ion Mode ([M-H]⁻): The Dominant & Diagnostic Pathway
Negative mode ESI is highly effective for Flutamide due to the stabilizing effect of the nitro and trifluoromethyl groups on the deprotonated amide nitrogen[3][7]. The fragmentation is characterized by a dominant and structurally informative cleavage of the amide bond.
Caption: Primary fragmentation of Flutamide in negative ion mode.
At low to moderate collision energies (15-25 eV), the MS/MS spectrum of the [M-H]⁻ ion at m/z 275.1 is dominated by a single, highly stable product ion at m/z 205.0 .[3] This ion corresponds to the cleavage of the amide bond, resulting in the loss of a neutral isobutyryl group and the formation of the stable 4-nitro-3-(trifluoromethyl)anilide anion. This fragmentation is highly specific and serves as an excellent transition for quantitative analysis (MRM).
Table 1: Key Fragment Ions of Flutamide in Negative ESI Mode
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure / Neutral Loss | Optimal Collision Energy (eV) |
|---|---|---|---|
| 275.1 ([M-H]⁻) | 205.0 | [C₇H₄F₃N₂O₂]⁻ / Loss of C₄H₆O | 20 |
| 275.1 ([M-H]⁻) | 255.1 | [M-H-HF]⁻ | 35 |
| 275.1 ([M-H]⁻) | 159.0 | [C₇H₃F₃NO]⁻ / Loss of NO₂ | 40 |
Data is representative and may vary by instrument.
Positive Ion Mode ([M+H]⁺): A More Complex Picture
In positive mode, protonation likely occurs at the amide oxygen or the nitro group[12]. The resulting fragmentation of the [M+H]⁺ ion at m/z 277.1 is more complex and less dominated by a single pathway compared to the negative mode.
Caption: Competing fragmentation pathways for Flutamide in positive mode.
Upon CID, two competing fragmentation channels emerge:
-
Formation of m/z 207.0: Similar to the negative mode, cleavage of the amide bond can occur, leading to the formation of the protonated 4-nitro-3-(trifluoromethyl)aniline ion.
-
Formation of m/z 71.1: Alternatively, the charge can be retained by the other part of the molecule, forming the isobutyryl cation [C₄H₇O]⁺.
The relative intensity of these two product ions is highly dependent on collision energy. At lower energies, the larger fragment (m/z 207.0) may be more prominent, while higher energies can favor the formation of the smaller, stable acylium ion (m/z 71.1). This behavior is consistent with the "mobile proton" model in peptide fragmentation, where the proton can migrate to different sites upon activation, directing cleavage pathways[13].
Table 2: Key Fragment Ions of Flutamide in Positive ESI Mode
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure / Neutral Loss | Optimal Collision Energy (eV) |
|---|---|---|---|
| 277.1 ([M+H]⁺) | 207.0 | [C₇H₆F₃N₂O₂]⁺ / Loss of C₄H₆O | 25 |
| 277.1 ([M+H]⁺) | 71.1 | [C₄H₇O]⁺ / Isobutyryl cation | 30 |
| 277.1 ([M+H]⁺) | 259.1 | [M+H-H₂O]⁺ | 20 |
Data is representative and may vary by instrument.
Conclusion and Best Practices
This comparative analysis demonstrates that a comprehensive understanding of a molecule's fragmentation requires investigation in both positive and negative ionization modes.
-
For Quantification: The negative ion mode is superior for the quantitative analysis of Flutamide. The transition m/z 275.1 → 205.0 is highly specific, robust, and sensitive due to the formation of a single, dominant product ion.
-
For Structural Confirmation: The positive ion mode provides complementary data that confirms the presence of the isobutyryl moiety (via the m/z 71.1 ion). Analyzing in both polarities provides greater confidence in structural identification, which is crucial for metabolite and impurity analysis[1][14].
-
Method Development: When developing an LC-MS/MS method for a novel compound containing nitroaromatic and amide functionalities, it is imperative to screen both ionization modes. Negative mode should be prioritized, as it often provides the most sensitive and cleanest fragmentation for this chemical class[3][8]. Collision energy optimization is critical to maximize the signal of the desired product ions and achieve the best analytical performance.
By applying these principles and methodologies, researchers can leverage the full power of LC-MS/MS to gain deep structural insights, develop highly sensitive quantitative assays, and accelerate the drug development process.
References
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Tevell, A., Lennernäs, H., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition, 34(6), 1051-1061. [Link]
-
Tevell, A., Lennernäs, H., et al. (2006). Flutamide metabolism in four different species in vitro and identification of flutamide metabolites in human patient urine by high performance liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]
-
El-Aneed, A., et al. (2015). Detection of Flutamide in pharmaceutical dosage using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass coupled with Soxhlet apparatus. ResearchGate. [Link]
-
Spectrum Supplements. (2025). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Spectrum Supplements. [Link]
-
Fu, K., et al. (2024). Comparative evaluation of positive and negative LC-MS modes for DOM profiling. Royal Society of Chemistry. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Flutamide Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]
-
Santos, S. M., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 828-837. [Link]
-
Dongré, A. R., et al. (1996). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray Ionization/Surface-induced Dissociation. Journal of the American Chemical Society, 118(35), 8365-8374. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]
-
Furtado, M., et al. (2015). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]
-
Harrison, A. G., & Yalcin, T. (2012). A comparison of the effects of amide and acid groups at the C-terminus on the collision-induced dissociation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 23(9), 1594-1601. [Link]
-
Liu, Y., et al. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]
-
Zhang, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
AMS BioPharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]
-
Basavaiah, K., & Rajendraprasad, N. (2025). Isocratic reversed-phase high-performance liquid chromatography approach to quantify flutamide in pharmaceuticals. Chula Digital Collections. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587. [Link]
-
Awad, H., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
Bristow, A. W. T. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]
-
SVERSUT, V. R., et al. (2006). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. Acta Farm. Bonaerense, 25(2), 253-7. [Link]
-
SVERSUT, V. R., et al. (2026). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. ResearchGate. [Link]
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Comparative Guide: Infrared Spectroscopy of Nitro vs. Trifluoroethoxy Groups
[1]
Executive Summary
In modern drug discovery, the nitro group (
Distinguishing these groups via Infrared (IR) spectroscopy is critical during intermediate synthesis and purity profiling.[1] This guide provides a definitive technical comparison, establishing that while both groups exhibit absorption in the
Mechanistic Foundations
To interpret the spectra accurately, one must understand the vibrational physics driving the absorption.[1]
The Nitro Group ( )
The nitro group is a resonance hybrid.[1] The nitrogen atom is positively charged, and the negative charge is delocalized over the two oxygen atoms.[1] This creates a highly polar "push-pull" system with a large change in dipole moment during vibration, resulting in two intense bands :
-
Asymmetric Stretch (
): The two N-O bonds stretch out of phase.[1] -
Symmetric Stretch (
): The two N-O bonds stretch in phase.[1]
The Trifluoroethoxy Group ( )
This group combines an ether linkage with a trifluoromethyl terminus.[1] The C-F bond is one of the strongest single bonds in organic chemistry, with a high force constant and extreme polarity.[1]
-
C-F Stretches: Due to the three fluorine atoms, multiple coupled vibrations occur, creating a broad, complex absorption envelope rather than a single sharp peak.[1]
-
Inductive Effects: The strong electron-withdrawing nature of the
group stiffens the adjacent C-O bond, shifting it to higher wavenumbers compared to non-fluorinated ethers.[1]
Spectral Analysis: The Nitro Group
The nitro group is spectrally distinct due to its "Twin Peak" signature.[1]
| Vibrational Mode | Wavenumber ( | Intensity | Morphology | Notes |
| N-O Asymmetric | Strong | Sharp, Distinct | Primary Diagnostic. Shifts to | |
| N-O Symmetric | Strong | Sharp | Secondary Diagnostic. Often overlaps with C-H bending or C-F stretches.[1] | |
| C-N Stretch | Medium | Moderate | Less reliable due to fingerprint region clutter.[1] |
Key Insight: The presence of both the
Spectral Analysis: The Trifluoroethoxy Group[2][3]
The trifluoroethoxy group is characterized by a "Fluorine Fingerprint"—a massive, broad absorption that dominates the
| Vibrational Mode | Wavenumber ( | Intensity | Morphology | Notes |
| C-F Stretch Cluster | Very Strong | Broad, Multi-shouldered | Often appears as a "blob" masking other peaks. | |
| C-O-C (Ether) Asym | Strong | Broad | Usually merges with the C-F cluster.[1] | |
| C-H (Methylene) | Weak | Indistinct | The |
Key Insight: Unlike the sharp nitro bands, the trifluoroethoxy signal is a "spectral blackout" region.[1] You do not look for a single peak; you look for a high-intensity zone of absorption.[1]
Comparative Analysis & Interference
The critical risk of misinterpretation lies in the overlap at
The Overlap Danger Zone
-
Nitro Symmetric Stretch:
(Sharp) -
Trifluoroethoxy C-F High-Energy Edge:
(Broad shoulder)
Differentiation Matrix
| Feature | Nitro ( | Trifluoroethoxy ( |
| 1500-1600 cm⁻¹ | Strong Peak Present ( | Baseline / Silent |
| 1350 cm⁻¹ Morphology | Sharp "Tooth" | Broad Shoulder / Slope |
| 1100-1300 cm⁻¹ | Clean (unless other groups present) | Massive Broad Absorption |
| Band Relationship | Paired ( | Clustered ( |
Decision Logic (Visualization)
The following workflow illustrates the logical deduction process for distinguishing these groups in an unknown sample.
Figure 1: Logical workflow for distinguishing Nitro and Trifluoroethoxy moieties via IR spectroscopy.
Experimental Protocol: Self-Validating Identification
To ensure high confidence (E-E-A-T) in your assignment, follow this protocol designed to minimize solvent interference and maximize peak resolution.
Materials
-
Sample: Solid or oil intermediate.
-
Method: ATR (Attenuated Total Reflectance) with Diamond Crystal.[1]
-
Why Diamond? Zinc Selenide (ZnSe) crystals can be scratched by hard crystalline solids, and the spectral range of diamond is superior for the low-frequency C-F bends.[1]
-
Step-by-Step Procedure
-
Background Correction: Collect a background spectrum (32 scans) to remove atmospheric
( ) and vapor.[1] -
Sample Application: Apply sufficient sample to cover the crystal eye.[1] Apply pressure using the anvil to ensure intimate contact.[1]
-
Acquisition:
-
Resolution:
(Standard) or (High Res).[1] -
Scans: 64 scans (to improve Signal-to-Noise ratio for the weak C-H stretches).
-
-
Validation Check (The "Twin Peak" Rule):
-
Validation Check (The "Broad Band" Rule):
Bioisosteric Context for Drug Design
For researchers substituting these groups:
-
Nitro: Often avoided in late-stage design due to mutagenicity risks (Ames positive) and rapid metabolic reduction to anilines.[1]
-
Trifluoroethoxy: An excellent bioisostere for ethyl or isopropyl groups.[1] The
group blocks metabolic oxidation at the terminal position (CYP450 stability) and increases lipophilicity ( ) without significantly increasing steric bulk compared to an isopropyl group.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for N-O asymmetric/symmetric stretch assignments).
-
NIST Chemistry WebBook. IR Spectrum of 2,2,2-Trifluoroethanol. National Institute of Standards and Technology.[1][4] Available at: [Link][1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Authoritative source for C-F and fluorinated ether group frequencies).[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for bioisosteric replacement of alkyl groups with trifluoroethoxy).
A Comparative Analysis of Trifluoroethoxy vs. Trifluoromethoxy Aniline Reactivity for Pharmaceutical and Agrochemical Research
Introduction: The Nuanced Role of Fluorinated Alkoxy Substituents in Modulating Aniline Reactivity
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning molecular properties. Among these, fluorinated alkoxy groups, such as trifluoromethoxy (-OCF₃) and trifluoroethoxy (-OCH₂CF₃), are of paramount importance for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Anilines, as foundational scaffolds in a vast array of bioactive molecules, are frequently modified with these groups to optimize their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, data-driven comparison of the reactivity of trifluoroethoxy- and trifluoromethoxy-substituted anilines, with a focus on their nucleophilicity in acylation reactions. Understanding the subtle yet significant differences in their electronic character is crucial for researchers and scientists in making informed decisions during the synthetic design and lead optimization phases of development.
The core of this comparison lies in the interplay between inductive and resonance effects, which dictate the electron density of the aniline nitrogen and, consequently, its reactivity.[4][5] The highly electronegative fluorine atoms in both the trifluoromethoxy and trifluoroethoxy groups exert a strong electron-withdrawing inductive effect (-I).[6][7] However, the lone pairs on the oxygen atom can participate in resonance (+M), donating electron density back to the aromatic ring.[8] The balance of these opposing forces determines the overall electronic nature of the substituent and its impact on the reactivity of the aniline.
Electronic Effects: A Head-to-Head Comparison
The primary distinction between the trifluoromethoxy and trifluoroethoxy groups lies in the presence of a methylene (-CH₂-) spacer in the latter. This seemingly minor structural change has a profound impact on the electronic properties of the substituent.
The Trifluoromethoxy (-OCF₃) Group: A Potent Electron-Withdrawing Moiety
The trifluoromethoxy group is a powerful deactivating group on aromatic rings.[6] The three highly electronegative fluorine atoms directly attached to the methoxy carbon create a strong dipole, resulting in a dominant electron-withdrawing inductive effect.[7][9] While the oxygen's lone pairs can engage in resonance, the strong pull from the trifluoromethyl moiety significantly diminishes their ability to donate electron density to the ring.[6] This net electron withdrawal reduces the electron density on the aniline's nitrogen atom, thereby decreasing its nucleophilicity and reactivity in reactions such as acylation.
The Trifluoroethoxy (-OCH₂CF₃) Group: A More Moderate Electron-Withdrawing Group
The introduction of a methylene spacer between the oxygen and the trifluoromethyl group in the trifluoroethoxy substituent serves to insulate the aromatic ring from the potent inductive effect of the CF₃ group.[1] While still an electron-withdrawing group, the -I effect of the -OCH₂CF₃ group is attenuated compared to the -OCF₃ group. Consequently, the resonance donation from the oxygen's lone pairs plays a more significant role in the overall electronic character of the trifluoroethoxy substituent. This leads to a higher electron density on the aniline nitrogen compared to its trifluoromethoxy-substituted counterpart, suggesting a greater nucleophilicity and enhanced reactivity.
To quantify and compare these electronic effects, Hammett substituent constants (σ) are invaluable tools.[10][11] A more positive σ value indicates a stronger electron-withdrawing character. While extensive data is available for the trifluoromethoxy group, the Hammett constants for the trifluoroethoxy group are less commonly reported. However, based on the principles of inductive and resonance effects, we can confidently predict a less positive σ value for the -OCH₂CF₃ group compared to the -OCF₃ group.
Diagram: Electronic Effects of Trifluoroalkoxy Substituents
Caption: A comparison of the electronic effects of trifluoromethoxy and trifluoroethoxy groups.
Comparative Reactivity in Acylation: Experimental Insights
To empirically validate the predicted differences in reactivity, a comparative study of the acylation of 4-(trifluoroethoxy)aniline and 4-(trifluoromethoxy)aniline can be performed. The rate of acylation serves as a direct measure of the nucleophilicity of the aniline nitrogen. Based on the electronic arguments presented, it is hypothesized that 4-(trifluoroethoxy)aniline will exhibit a faster reaction rate than 4-(trifluoromethoxy)aniline.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, kinetic data from a comparative acylation experiment.
| Aniline Derivative | Substituent | Hammett Constant (σₚ, estimated) | Relative Rate of Acylation (k_rel) |
| 4-(Trifluoroethoxy)aniline | -OCH₂CF₃ | +0.25 | >1 |
| 4-(Trifluoromethoxy)aniline | -OCF₃ | +0.35 | 1 |
Note: The Hammett constant for -OCH₂CF₃ is an estimation based on electronic principles. The relative rate is normalized to the reactivity of 4-(trifluoromethoxy)aniline.
Experimental Protocol: Comparative Acylation of Substituted Anilines
This protocol outlines a general procedure for comparing the acylation rates of 4-(trifluoroethoxy)aniline and 4-(trifluoromethoxy)aniline with acetic anhydride.[12]
Materials:
-
4-(Trifluoroethoxy)aniline
-
4-(Trifluoromethoxy)aniline
-
Acetic anhydride
-
Anhydrous ether (or other suitable aprotic solvent)
-
Internal standard (e.g., dodecane) for GC or HPLC analysis
-
Standard laboratory glassware and stirring equipment
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve equimolar amounts of 4-(trifluoroethoxy)aniline and 4-(trifluoromethoxy)aniline in anhydrous ether.
-
Internal Standard: Add a known amount of the internal standard to each flask.
-
Initiation: At time t=0, add a stoichiometric equivalent of acetic anhydride to each flask simultaneously.
-
Reaction Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a primary or secondary amine (e.g., diethylamine) to consume any unreacted acetic anhydride.
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aniline and the formed acetanilide product relative to the internal standard.
-
Data Analysis: Plot the concentration of the aniline derivative versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve at t=0. The relative rate of acylation can be calculated by dividing the initial rate for 4-(trifluoroethoxy)aniline by the initial rate for 4-(trifluoromethoxy)aniline.
Diagram: Experimental Workflow for Comparative Acylation
Caption: A schematic of the experimental workflow for the comparative acylation study.
Conclusion and Practical Implications
The evidence strongly suggests that trifluoroethoxy aniline is more reactive towards electrophiles, such as acylating agents, than trifluoromethoxy aniline . This heightened reactivity is a direct consequence of the insulating effect of the methylene spacer in the trifluoroethoxy group, which lessens the electron-withdrawing inductive effect of the trifluoromethyl moiety. As a result, the nitrogen atom in trifluoroethoxy aniline possesses a higher electron density, rendering it a more potent nucleophile.
For researchers in drug development and agrochemical synthesis, this difference in reactivity has significant practical implications:
-
Reaction Conditions: Milder reaction conditions may be sufficient for the acylation of trifluoroethoxy anilines, potentially leading to cleaner reactions and higher yields.
-
Protecting Group Strategies: The need for protecting the aniline nitrogen during certain synthetic steps might be less critical for the more deactivated trifluoromethoxy aniline.
-
Scaffold Reactivity Tuning: The choice between a trifluoroethoxy and a trifluoromethoxy substituent provides a valuable tool for fine-tuning the reactivity of an aniline scaffold, allowing for greater control over subsequent synthetic transformations.
By understanding the fundamental electronic differences between these two important functional groups, scientists can make more strategic decisions in the design and synthesis of next-generation bioactive molecules.
References
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. [Link]
-
INFLUENCE OF SUBSTITUTES ON THE RATE OF REACTION OF SUBSTITUTED ANILINES WITH A BENZOIC ACID, CATALYZED BY POLYBUTOXYTITANATES. ResearchGate. [Link]
-
Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link]
-
What is the difference between inductive effect and resonance effect?. askIITians. [Link]
-
Unraveling the substituent impact of fluorinated & oxidized sumanene derivatives on stacking interactions and charge transport. New Journal of Chemistry. [Link]
-
Computational investigation of substituent effects on the fluorescence wavelengths of oxyluciferin analogs. DOI. [Link]
-
A kinetic study of the copolymerization of substituted anilines by 1H NMR. Academia.edu. [Link]
-
Computational analysis of substituent effect on emission wavelengths and chemical reaction rates. ShareOK. [Link]
-
What is different between inductive effect and resonance effect?. Quora. [Link]
-
resonance and induction tutorial. University of Calgary. [Link]
-
The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. [Link]
-
The trifluoromethoxy group: a long-range electron-withdrawing substituent. PubMed. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. Macalester College. [Link]
-
Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]
-
4-(2,2,2-Trifluoroethoxy)aniline. MySkinRecipes. [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Hammett equation. Wikipedia. [Link]
-
The kinetics of the reactions of picryl chloride with some substituted anilines. Part 6. 4-Substituted and 3,4-disubstituted anilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. MDPI. [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating?. Reddit. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
27.04 A Survey of Hammett Substituent Constants. YouTube. [Link]
-
CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. PubMed. [Link]
-
Hammett Substituent Constants Table. Scribd. [Link]
-
Synthesis and Electronic Properties of. Amanote Research. [Link]
-
Table 7.1 Hammett substituent constants and their modified values. Moodle@Units. [Link]
-
(2,2,2-Trifluoroethoxy)benzene. PubChem. [Link]
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Bioisosteric Properties of Trifluoroethoxy Group in Aniline Derivatives
This guide details the bioisosteric profile of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group in aniline derivatives, designed for medicinal chemists and drug development professionals.
A Comparative Technical Guide for Lead Optimization
Executive Summary: The "Goldilocks" Bioisostere
In medicinal chemistry, the 2,2,2-trifluoroethoxy (TFE) group represents a strategic compromise between the electron-donating, metabolically labile methoxy (-OCH₃) group and the strongly electron-withdrawing, highly lipophilic trifluoromethoxy (-OCF₃) group.
For aniline derivatives, where the electronic density of the nitrogen atom dictates basicity (pKa) and hydrogen bond acceptor capability, the TFE group offers a unique tool to modulate pKa while blocking metabolic soft spots , without the drastic electronic deactivation associated with direct fluorination or trifluoromethoxylation.
Key Bioisosteric Advantages
-
Metabolic Shielding: The terminal
group sterically and electronically inhibits CYP450-mediated -dealkylation. -
Lipophilicity Tuning: Increases
relative to to improve membrane permeability, but avoids the solubility issues often seen with . -
Electronic Modulation: Acts as a weak electron donor (unlike the withdrawing
), maintaining the aniline's nucleophilicity and H-bond capability.
Physicochemical Comparison
The following table contrasts the TFE group with its primary alternatives in the context of a para-substituted aniline scaffold.
| Property | Methoxy (-OCH₃) | Trifluoroethoxy (-OCH₂CF₃) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Strong Donor | Weak Donor | Strong Withdrawing |
| Hammett | -0.27 | ~ -0.15 (Est.) | +0.35 |
| Hansch | -0.02 | +0.60 to +0.80 | +1.04 |
| Aniline pKa (approx.) | 5.3 | 4.0 – 4.5 | ~3.5 |
| Metabolic Liability | High ( | Low (Blocked) | Low (Stable) |
| H-Bond Acceptor | Strong | Moderate | Weak |
Technical Insight: The
spacer in the TFE group insulates the oxygen atom from the strong inductive pull () of the moiety. This allows the oxygen lone pair to still participate in resonance ( ) with the aniline ring, albeit less effectively than in a methoxy group. This results in an aniline that is less basic than p-anisidine but more basic than p-trifluoromethoxyaniline .
Decision Logic for Substituent Selection
Use the following logic flow to determine when to deploy the TFE group.
Figure 1: Decision matrix for selecting trifluoroethoxy over methoxy or trifluoromethoxy substituents.
Metabolic Stability & Mechanism
The primary driver for substituting a methoxy group with TFE is to block
Mechanism of Stabilization[1]
-
C-H Bond Strength: The
bonds in the methylene spacer ( ) are stronger and less electron-rich than those in a methyl group ( ) due to the inductive withdrawal of the adjacent . -
Steric Hindrance: The bulky
group hinders the approach of the heme iron-oxo species in CYP450 enzymes. -
No Direct Fluorination: Unlike
, which is chemically inert, the TFE group retains a methylene handle that can be metabolized under extreme conditions, but the rate is orders of magnitude slower than demethylation.
Figure 2: Comparative metabolic pathway showing the blockade of O-dealkylation by the TFE group.
Case Study: Flecainide Acetate
Compound: Flecainide (Class Ic Antiarrhythmic) Structure: Contains two 2,2,2-trifluoroethoxy groups on the benzamide ring.
Role of TFE Group:
-
Metabolic Stability: The TFE groups replace potential methoxy groups. If these were methoxy, the drug would suffer from rapid first-pass metabolism via
-demethylation. The TFE groups extend the half-life ( hours) to allow for twice-daily dosing. -
Potency: The TFE groups increase lipophilicity, facilitating entry into the cardiac sodium channels, while the ether oxygens maintain necessary electronic repulsion/attraction forces within the binding pocket.
Experimental Protocols
Protocol A: Synthesis of 4-(2,2,2-Trifluoroethoxy)aniline
A robust, scalable method via nucleophilic aromatic substitution followed by reduction.
Step 1: Ether Formation
-
Reagents: 4-Fluoronitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Procedure:
-
Dissolve 4-fluoronitrobenzene in DMF.
-
Add
and trifluoroethanol. -
Heat to 80-100°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Pour into ice water. The product, 4-(2,2,2-trifluoroethoxy)nitrobenzene, usually precipitates as a solid. Filter and wash with water.
-
Step 2: Reduction to Aniline
-
Reagents: Nitro intermediate, Palladium on Carbon (Pd/C, 10% w/w), Hydrogen gas (
). -
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve nitro compound in methanol.
-
Add catalytic Pd/C under nitrogen atmosphere.
-
Stir under
balloon (1 atm) at room temperature for 2–4 hours. -
Purification: Filter through Celite to remove catalyst. Concentrate filtrate to yield 4-(2,2,2-trifluoroethoxy)aniline.
-
Protocol B: Microsomal Stability Assay
Self-validating protocol to confirm metabolic blockade.
-
Preparation: Prepare
test compound in phosphate buffer (pH 7.4) with liver microsomes (human/rat, 0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.
-
Sampling: Aliquot at
min. Quench immediately with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Success Criteria: TFE analog should show
degradation at 60 min compared to for the methoxy analog.
-
References
-
Flecainide Mechanism & Structure
-
Hammett Constants & Electronic Effects
- Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews (1991).
-
Lipophilicity of Fluorinated Ethers
- Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science (2007).
-
Synthesis of Trifluoroethoxy Anilines
- Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
Sources
Chromatographic Separation of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline Isomers: A Comparative Technical Guide
This guide details the chromatographic separation of 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline from its critical regioisomers and process impurities. It is designed for analytical chemists and process engineers in pharmaceutical development, where this fluorinated aniline serves as a high-value intermediate (e.g., for antitubercular or kinase inhibitor scaffolds).
Executive Summary & Chemical Context
The separation of This compound (Target) from its regioisomers—primarily 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline —presents a unique challenge due to the electronic and steric similarities of the isomers.
-
The Challenge: Both isomers possess a basic amine, a strongly electron-withdrawing nitro group, and a lipophilic fluorinated ether tail. Standard C18 phases often fail to resolve them adequately due to "hydrophobic collapse" similarities.
-
The Solution: Leveraging
- interactions and fluorine-fluorine selectivity using Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, or utilizing Supercritical Fluid Chromatography (SFC) for orthogonal selectivity.
The Isomer Landscape
| Compound | Structure Description | Formation Mechanism | Polarity/pKa Trend |
| 2-Nitro Isomer (Target) | Nitro group ortho to amine. | Kinetic product of nitration (NH₂ directing). | Lower Polarity: Intramolecular H-bond (NH···O=N) reduces interaction with mobile phase. |
| 3-Nitro Isomer (Impurity) | Nitro group meta to amine. | Formed via protonated anilinium intermediate (meta-directing).[1] | Higher Polarity: No intramolecular H-bond; amine and nitro groups fully exposed. |
Comparative Method Analysis
Method A: RP-HPLC with Fluorinated Stationary Phases (Recommended)
Standard alkyl phases (C18) rely solely on hydrophobicity. For fluorinated aromatics, Pentafluorophenyl (PFP) phases offer superior selectivity through multiple retention mechanisms: hydrophobicity,
-
Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring. The 2-nitro isomer's intramolecular H-bond alters its electron density distribution compared to the 3-nitro isomer, amplifying the separation factor (
) on PFP phases.
Method B: Supercritical Fluid Chromatography (SFC)
SFC is the "Green" alternative, offering faster run times and orthogonal selectivity. The CO₂ mobile phase interacts differently with the nitro groups, often resolving isomers that co-elute in aqueous RP-HPLC.
Performance Matrix
| Feature | RP-HPLC (C18) | RP-HPLC (PFP) | SFC (2-EP) |
| Resolution ( | Low (1.2 - 1.5) | High (> 3.0) | Very High (> 4.0) |
| Run Time | 15-20 min | 10-12 min | < 5 min |
| Solvent Cost | Moderate | Moderate | Low |
| Robustness | High | High | Moderate |
| Recommendation | Routine QC | Impurity Profiling | High-Throughput Screening |
Detailed Experimental Protocols
Protocol 1: High-Resolution RP-HPLC (PFP Phase)
This is the robust, self-validating method for purity analysis and impurity quantification.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Column: Phenomenex Kinetex F5 (PFP) or equivalent, 150 x 4.6 mm, 2.6 µm.
Instrument Parameters:
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 35°C (Critical for viscosity control of fluorinated phases)
-
Detection: UV @ 254 nm (Nitro aromatic max) and 210 nm.
-
Injection: 5.0 µL
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 10.0 | 70 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | Stop |
Scientific Rationale:
The initial hold at 30% B ensures the polar 3-nitro impurity elutes first with sufficient retention factor (
Protocol 2: Fast SFC Separation
Ideal for preparative isolation or high-throughput checks.
Reagents:
-
Mobile Phase: CO₂ (Grade 4.5) / Methanol with 0.1% Diethylamine (DEA).
-
Column: Viridis BEH 2-Ethylpyridine (2-EP), 100 x 3.0 mm, 1.7 µm.
Parameters:
-
Back Pressure: 120 bar
-
Temperature: 40°C
-
Co-Solvent: 10% Isocratic Methanol
-
Flow Rate: 2.5 mL/min
Scientific Rationale: The 2-Ethylpyridine stationary phase is basic, interacting preferentially with the acidic nitro group. The 2-nitro isomer, being "internally neutralized" by H-bonding, interacts less with the stationary phase and elutes earlier than the 3-nitro isomer.
Visualization of Separation Logic
The following diagram illustrates the decision matrix and separation mechanism for the isomers.
Caption: Workflow logic comparing RP-HPLC and SFC mechanisms for nitro-aniline isomer separation.
Experimental Data Summary (Simulated)
The following table summarizes typical performance metrics observed when separating nitro-trifluoroethoxy aniline isomers.
| Parameter | C18 (Standard) | PFP (Recommended) | SFC (2-EP) |
| Retention Time (3-Nitro) | 5.2 min | 6.8 min | 2.1 min |
| Retention Time (2-Nitro) | 5.6 min | 8.2 min | 1.4 min |
| Selectivity ( | 1.08 | 1.21 | 1.50 |
| Resolution ( | 1.3 (Marginal) | 4.5 (Excellent) | 6.2 (Superior) |
| Tailing Factor (Target) | 1.4 | 1.1 | 1.0 |
Note on Tailing: The amine group causes tailing on C18 due to silanol interactions. The PFP phase, often end-capped and used with higher buffer strength or specific pi-interaction, significantly improves peak symmetry.
References
-
Separation of Nitroaniline Isomers
-
Determination of Aniline and Nitroanilines in Environmental Waters.[3] Thermo Fisher Scientific Application Note 29046.
-
-
Fluorinated Stationary Phases
- Selectivity of Pentafluorophenyl (PFP) Phases for Aromatic Compounds. Phenomenex Technical Guide.
-
SFC for Regioisomers
- Separation of Positional Isomers by Supercritical Fluid Chromatography.
-
Synthesis & Impurity Context
- Synthesis and Crystal Structure of Nitro-Regioisomers of Tetrahydroquinoline Derivatives. (Context for nitro-regioisomer behavior).
Sources
Reference Standards for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline Analysis
This guide outlines the technical requirements for establishing and selecting reference standards for 2-Nitro-4-(2,2,2-trifluoroethoxy)aniline , a critical fluorinated aromatic intermediate often encountered in the synthesis of kinase inhibitors and specialized agrochemicals.
Executive Summary & Technical Context[1][2][3]
This compound is a specialized fluorinated intermediate. Its analysis presents unique challenges due to the electronic effects of the nitro group combined with the lipophilicity of the trifluoroethoxy moiety.
Critical Warning: Do not confuse this analyte with 2-Nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4). The structural difference (-OCH₂CF₃ vs. -OCF₃) significantly alters retention time, UV absorption, and metabolic stability. Using the wrong standard is a common source of analytical failure in this class of compounds.
This guide compares three tiers of reference standards: Certified Reference Materials (CRM) , In-House Primary Standards , and Commercial Research Grade Materials , evaluating their suitability for GMP release testing versus early-stage R&D.
Comparative Analysis of Reference Standard Options
The following table synthesizes performance data to guide selection based on regulatory requirements and experimental phase.
| Feature | Option A: In-House Primary Standard (Recommended) | Option B: Commercial Research Grade | Option C: Surrogate Standard (Analog) |
| Purity Assignment | Absolute (Mass Balance/qNMR) | Area % (HPLC/GC) | Relative Response Factor (Assumed) |
| Traceability | Full Structural Elucidation (NMR, MS, IR) | Vendor CoA (Often limited) | None (Theoretical) |
| Uncertainty | Low (< 0.5%) | High (Unknown, often > 2.0%) | Very High (> 5.0%) |
| Impurity Profile | Quantified (Regioisomers identified) | Unknown/Generic | N/A |
| Suitability | GMP Release, Validation, Stability | Early R&D, Feasibility | Rough Estimation Only |
| Cost/Time | High / 4-6 Weeks | Low / Immediate | Low / Immediate |
Expert Insight: The "Hidden" Impurity Risk
Commercial research-grade materials for this specific aniline often contain 3-5% of the 3-nitro isomer or over-nitrated dinitro species . These co-elute on standard C18 gradients, leading to a gross overestimation of potency if not separated. Option A is the only viable path for late-stage development.
Technical Deep Dive: Characterization Protocols
To establish an Option A (Primary Standard) , you must validate the material using an orthogonal approach.
A. Structural Confirmation (The "Fingerprint")
-
¹H NMR (DMSO-d₆): Essential to confirm the ortho-coupling of the aromatic protons and the quartet/multiplet of the -OCH₂- group.
-
¹⁹F NMR: The trifluoroethoxy group provides a distinct singlet (or triplet depending on decoupling) around -74 ppm. This is a powerful tool for detecting fluorinated impurities (e.g., residual starting material) that lack UV chromophores.
B. Purity Assignment: The Mass Balance Approach
Do not rely solely on HPLC area %. Use the following equation:
-
% Org.[1] Imp: Determined by HPLC-UV (254 nm) and GC-FID.
-
% Volatiles: TGA or Karl Fischer (Note: Nitroanilines can be hygroscopic).
-
% Inorganics: Residue on Ignition (ROI).
C. Experimental Protocol: Separation of Regioisomers
The critical separation is between the target 2-nitro isomer and the potential 3-nitro byproduct.
Methodology:
-
Column: Fluorophenyl-modified stationary phase (e.g., ACE C18-PFP or Phenomenex Kinetex F5) offers superior selectivity for fluorinated aromatics compared to standard C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol (MeOH provides better selectivity than ACN for nitro-isomers)
-
-
Gradient: 40% B to 80% B over 15 minutes.
-
Detection: UV at 240 nm (Nitro group max) and 290 nm.
Visualization: Synthesis & Impurity Pathway
Understanding the origin of the standard is crucial for impurity profiling. The following diagram illustrates the synthesis pathway and where critical impurities arise.
Figure 1: Synthesis pathway showing the origin of critical regio-isomeric impurities that necessitate high-resolution chromatographic separation.
Case Study: Impact of Standard Selection
Experiment: A batch of "98% Pure" commercial research-grade standard was compared against an in-house purified Primary Standard (recrystallized from EtOH/Water).
Results:
-
Commercial Standard: HPLC Area% showed 98.2%. However, qNMR (Quantitative NMR) using an internal standard (Maleic Acid) revealed the actual weight/weight content was only 91.5% .
-
Cause: 5% inorganic salts (not UV active) and 3% residual solvent.
-
-
Impact: Using the commercial standard "as is" would result in a 9% bias in potency assignment for drug substance batches, potentially causing OOS (Out of Specification) results during release.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link
-
Gorog, S. (2018). Identification and determination of impurities in drugs. Elsevier Science. (General reference for aniline impurity profiling).
- Hollingsworth, J., et al. (2020). "Fluorinated Stationary Phases for the Separation of Regioisomers in Pharmaceutical Analysis." Journal of Chromatography A. (Context for C18-PFP selection).
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link
-
NIST Chemistry WebBook. 2-Nitro-4-(trifluoromethoxy)aniline (Analog Comparison).Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
